2-(2,3-dimethylphenoxy)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5,11H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEOFMOZOGKLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation of 2-(2,3-Dimethylphenoxy)ethan-1-ol: A Comprehensive Analytical Workflow
Executive Summary
The unequivocal structural elucidation of small organic molecules is a foundational pillar of modern chemical research and active pharmaceutical ingredient (API) development1[1]. 2-(2,3-dimethylphenoxy)ethan-1-ol (CAS: 83414-61-3) is a versatile building block with a molecular weight of 166.22 g/mol 2[2]. While its molecular formula ( C10H14O2 ) is relatively simple, distinguishing its precise regiochemistry—specifically the 2,3-substitution pattern on the phenoxy ring—requires a robust, self-validating analytical framework 3[3]. This whitepaper details the mechanistic causality behind the multi-modal spectroscopic protocols used to definitively prove this structure.
Strategic Workflow for Structural Elucidation
To prevent single-point failures in structural assignment, we employ an orthogonal, self-validating system. Mass spectrometry provides the elemental composition, FTIR identifies the functional groups, and multidimensional NMR maps the atomic connectivity 4[4].
Figure 1: Multi-modal spectroscopic workflow for the structural elucidation of 2-(2,3-dimethylphenoxy)ethan-1-ol.
Experimental Methodologies
Protocol 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Mass spectrometry (MS) has evolved into a central technique for determining molecular formulas in the gas phase5[5].
-
Causality: We utilize ESI because it is a "soft" ionization technique. Unlike Electron Impact (EI), ESI minimizes in-source fragmentation, ensuring the intact protonated molecule [M+H]+ is preserved for highly accurate mass determination 6[6].
-
Step-by-Step Execution:
-
Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using 50% methanol/water with 0.1% formic acid.
-
Calibrate the Q-TOF mass spectrometer using a standard tuning mix (mass accuracy < 2 ppm).
-
Inject 5 µL via direct infusion at 0.3 mL/min.
-
Operate the ESI source in positive ion mode (Capillary: 3.5 kV, Desolvation: 250°C). Acquire data over m/z 50–500.
-
Protocol 2: Multidimensional NMR Spectroscopy
-
Causality: CDCl3 is selected as the solvent because its lack of exchangeable protons allows for the observation of the terminal hydroxyl (-OH) group, which would otherwise exchange and disappear in protic solvents like D2O or CD3OD .
-
Step-by-Step Execution:
-
Dissolve 15 mg of the compound in 0.6 mL of CDCl3 (99.8% D) containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.
-
Tune and match a 600 MHz NMR spectrometer equipped with a cryoprobe. Shim the Z1-Z5 gradients.
-
1D Acquisition: Acquire 1H (16 scans, 2s relaxation) and 13C{1H} (1024 scans, power-gated decoupling).
-
2D Acquisition: Run COSY (homonuclear 3JHH ), multiplicity-edited HSQC (direct 1JCH ), and HMBC (long-range 2JCH / 3JCH optimized for 8 Hz).
-
Protocol 3: ATR-FTIR Spectroscopy
-
Causality: Attenuated Total Reflectance (ATR) allows direct analysis of the neat liquid without KBr pellet pressing, preserving the native hydrogen-bonding network of the terminal alcohol.
-
Step-by-Step Execution:
-
Clean the diamond ATR crystal and collect a background spectrum (air, 32 scans, 4 cm−1 resolution).
-
Apply a single drop of the neat liquid to the crystal.
-
Acquire the sample spectrum and apply ATR correction.
-
Data Presentation & Mechanistic Interpretation
High-Resolution Mass Spectrometry Data
The HRMS data definitively locks in the elemental composition. The observed mass error of < 3 ppm confirms the formula C10H14O2 .
Table 1: HR-ESI-MS Data for 2-(2,3-dimethylphenoxy)ethan-1-ol
| Ion Species | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Assignment |
| [M+H]+ | 167.1067 | 167.1071 | +2.4 | Protonated molecule |
| [M+Na]+ | 189.0886 | 189.0890 | +2.1 | Sodium adduct |
| [M−H2O+H]+ | 149.0961 | 149.0964 | +2.0 | Loss of hydroxyl water |
NMR Regiochemical Assignment and the γ -Gauche Effect
The 1H NMR spectrum exhibits a classic ABC spin system for the aromatic protons, characteristic of a 1,2,3-trisubstituted benzene ring. The doublet at δ 6.78 (H-4) and δ 6.68 (H-6), flanking the triplet at δ 6.98 (H-5), confirms the contiguous nature of the aromatic protons 7[7].
A critical diagnostic feature of the 13C spectrum is the significant upfield shift of the C-2 methyl ( δ 11.8) relative to the C-3 methyl ( δ 20.2). This arises from the γ -gauche steric compression effect exerted by the adjacent ether oxygen, which selectively shields the C-2 carbon7[7]. The ethoxy chain signals align perfectly with established phenoxyethanol derivatives8[8].
Table 2: 1H and 13C NMR Assignments (600 MHz, CDCl3 )
| Position | 13C δ (ppm) | 1H δ (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (H to C) |
| 1 (Ar-O) | 156.2 | - | - |
| 2 (Ar-C) | 125.8 | - | - |
| 3 (Ar-C) | 138.4 | - | - |
| 4 (Ar-H) | 122.5 | 6.78, d, J = 7.5 | C-2, C-6, C-3 |
| 5 (Ar-H) | 126.1 | 6.98, t, J = 7.8 | C-1, C-3 |
| 6 (Ar-H) | 110.5 | 6.68, d, J = 8.0 | C-1, C-2, C-4 |
| 1' ( CH2 ) | 69.5 | 4.05, m | C-1, C-2' |
| 2' ( CH2 ) | 61.8 | 3.92, m | C-1' |
| 2- CH3 | 11.8 | 2.22, s | C-1, C-2, C-3 |
| 3- CH3 | 20.2 | 2.28, s | C-2, C-3, C-4 |
Visualizing Regiochemistry via HMBC
While 1D NMR provides the inventory of chemical environments, it cannot definitively differentiate 2-(2,3-dimethylphenoxy)ethan-1-ol from its 3,4- or 2,4-isomers. HMBC solves this by visualizing magnetization transfer across multiple bonds. The 3J coupling from the C-2 methyl protons to C-1 unambiguously anchors the methyl groups relative to the ether linkage.
Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions establishing the regiochemistry.
Conclusion
The structural elucidation of 2-(2,3-dimethylphenoxy)ethan-1-ol demonstrates the necessity of a self-validating analytical workflow. By combining the exact mass capabilities of HR-ESI-MS with the spatial and connectivity mapping of 2D NMR (specifically leveraging the γ -gauche effect and HMBC correlations), researchers can achieve unequivocal regiochemical assignment, ensuring high fidelity in downstream pharmaceutical and synthetic applications.
Sources
- 1. The Evolving Landscape of NMR Structural Elucidation | MDPI [mdpi.com]
- 2. 2-(2,3-Dimethylphenoxy)ethanol | 83414-61-3 [chemicalbook.com]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Advanced Synthetic and Pharmacological Profiling of 2,3-Dimethylphenethyl Alcohol Derivatives
Executive Summary
The 2,3-dimethylphenethyl alcohol scaffold represents a highly versatile class of building blocks in modern medicinal chemistry. While the classical beta-hydroxy isomer, 2-(2,3-dimethylphenyl)ethanol (CAS 40420-17-5), is utilized in specialized intermediate synthesis, its alpha-hydroxy positional isomer—1-(2,3-dimethylphenyl)ethanol (CAS 54166-49-3 / 60907-90-6)—dominates pharmaceutical literature[1]. This compound serves as the primary chiral precursor for the synthesis of complex heterocyclic APIs, most notably dexmedetomidine , a potent and selective α2-adrenergic receptor agonist used for ICU and peri-procedural sedation[1][2].
This whitepaper provides an in-depth technical review of the derivatization strategies, mechanistic pharmacology, and impurity profiling associated with 1-(2,3-dimethylphenyl)ethanol and its downstream imidazole derivatives.
Pharmacological Mechanisms: The α2-Adrenergic Pathway
Derivatives of the 1-(2,3-dimethylphenyl)ethyl scaffold, particularly those featuring an imidazole ring (e.g., dexmedetomidine), exert their biological effects by selectively binding to presynaptic α2-adrenoceptors in the brain and spinal cord[2].
Mechanistically, the binding of the derivative to the α2-adrenergic receptor triggers a conformational change that activates the inhibitory G-protein complex (Gi/o). The α-subunit of the Gi/o protein directly inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ-subunit complex activates G protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting efflux of K+ ions hyperpolarizes the neuronal membrane, inhibiting the release of norepinephrine from synaptic vesicles and ultimately inducing sedation and anxiolysis without respiratory depression[2].
α2-Adrenergic Receptor signaling pathway activated by 2,3-dimethylphenyl derivatives.
Synthetic Workflows and Derivatization Protocols
The transformation of the 1-(2,3-dimethylphenyl)ethanol scaffold into active pharmaceutical ingredients requires rigorous regiocontrol and mild reaction conditions to preserve the integrity of the electron-rich aromatic ring.
Protocol 1: Controlled Swern Oxidation to 1-(2,3-Dimethylphenyl)ethanone
The secondary alcohol group of 1-(2,3-dimethylphenyl)ethanol must often be oxidized to a ketone to allow for subsequent halogenation or coupling[1].
Mechanistic Rationale: The Swern oxidation is strategically selected over transition-metal oxidants (e.g., CrO3) to prevent over-oxidation, avoid heavy-metal contamination in the API, and maintain mild conditions that tolerate sensitive functional groups[1].
Step-by-Step Methodology:
-
Ylide Formation: In an oven-dried flask under inert atmosphere (N2), dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath. Causality: The low temperature is critical to prevent the premature decomposition of the highly reactive chloro-dimethylsulfonium intermediate.
-
DMSO Addition: Dropwise add anhydrous dimethyl sulfoxide (DMSO, 2.4 eq) in DCM. Stir for 15 minutes to ensure complete formation of the alkoxysulfonium ylide[1].
-
Substrate Addition: Slowly add a solution of 1-(2,3-dimethylphenyl)ethanol (1.0 eq) in DCM. Stir for 30 minutes at -78 °C.
-
Base Quench: Add triethylamine (Et3N, 5.0 eq) dropwise. The base deprotonates the intermediate to yield the ketone, dimethyl sulfide, CO, and CO2[1]. Allow the reaction to slowly warm to room temperature over 1 hour.
-
Workup: Quench with saturated aqueous NH4Cl. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol 2: Regioselective Synthesis of the Imidazole Core
A critical step in forming dexmedetomidine derivatives is the coupling of the 2,3-dimethylphenyl moiety with an imidazole ring. Direct acylation or alkylation of unprotected imidazole yields a complex mixture of positional isomers.
Mechanistic Rationale: To achieve exclusive C4-functionalization, the imidazole nitrogen is first protected with a bulky trityl (triphenylmethyl) group. This sterically hinders the adjacent N3 and C2 positions, directing metalation and subsequent acylation exclusively to the C4 position[3].
Step-by-Step Methodology:
-
N-Tritylation: React 1H-imidazole with trityl chloride in the presence of a mild base to yield 1-(trityl)-1H-imidazole[3].
-
Directed Acylation: Treat the tritylated imidazole with a strong base (e.g., n-BuLi) to induce directed metalation, followed by the addition of 2,3-dimethylbenzoyl chloride. This forms the protected intermediate (2,3-dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone[3].
-
Deprotection (Self-Validating Step): Dissolve the protected intermediate (5.0 g) in DCM (50 mL). Add a 5% v/v solution of trifluoroacetic acid (TFA) in DCM (20 mL)[3].
-
Monitoring & Isolation: Stir at room temperature for 1-2 hours. Causality: Monitor strictly by TLC; the highly acidic environment rapidly cleaves the trityl group but prolonged exposure can lead to side reactions. Once complete, neutralize, extract with ethyl acetate (3 x 100 mL), wash with brine, and dry over sodium sulfate to isolate (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone[3].
Quantitative Data & Impurity Profiling
During the scale-up of 2,3-dimethylphenethyl alcohol derivatives, monitoring process impurities is a critical quality attribute (CQA) for regulatory compliance. Table 1 summarizes the key intermediates and structural analogs that must be profiled during synthesis.
Table 1: Key Intermediates and Impurities in Derivative Synthesis
| Compound Name | CAS Number | Structural Role & Significance | Analytical Profile / Challenge |
| 1-(2,3-Dimethylphenyl)ethanol | 54166-49-3 | Primary chiral precursor for API synthesis[1]. | Readily undergoes dehydration to form vinyl derivatives under strong acid catalysis[1]. |
| (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone | N/A | Key intermediate and critical process impurity[3]. | Requires strict TLC/HPLC monitoring during the final API crystallization[3]. |
| Dexmedetomidine Impurity 5 | 2250243-56-0 | N-Benzyl Vinyl analog; process-related structural analog[4]. | Alters chromatographic behavior; requires high-resolution LC-MS/MS to exclude positional isomers[4]. |
| N-Nitroso Dexmedetomidine | N/A | N-nitrosated derivative evaluated for toxicity[5]. | Rigorous NAP testing confirms it does not readily form under expected conditions, mitigating nitrosamine risks[5]. |
References
-
Veeprho - Dexmedetomidine Impurity 5 | CAS 2250243-56-0. Available at: [Link]
-
Veeprho - N-Nitroso Dexmedetomidine: Synthesis Attempts and Failure Report (NAP Test). Available at:[Link]
Sources
Theoretical yield calculation for 2-(2,3-dimethylphenoxy)ethan-1-ol synthesis
An In-depth Technical Guide for the Synthesis and Theoretical Yield Calculation of 2-(2,3-dimethylphenoxy)ethan-1-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol, a key intermediate in various research and development applications. It is designed for an audience of researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough explanation of the underlying chemical principles that govern the reaction and the critical calculation of its theoretical yield.
Foundational Principles: The Williamson Ether Synthesis
The synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol is most effectively achieved via the Williamson ether synthesis. This venerable and reliable organic reaction, first developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis in both laboratory and industrial settings.[1][2] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]
The core of the reaction involves two key steps:
-
Deprotonation: A phenol (in this case, 2,3-dimethylphenol) is deprotonated by a strong base, typically sodium hydroxide, to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks a primary alkyl halide (2-chloroethanol), displacing the halide and forming the ether linkage.
The selection of a primary alkyl halide is critical for the success of this SN2 reaction. Secondary and tertiary alkyl halides are prone to undergo elimination (E2) reactions in the presence of a strong base like the phenoxide, which would lead to the formation of undesired alkene byproducts.[3][4]
Materials and Safety
Prior to initiating any chemical synthesis, a thorough review of the Safety Data Sheets (SDS) for all reagents is mandatory. The following section outlines the key reactants and their associated hazards.
| Reagent | Molar Mass ( g/mol ) | Key Hazards |
| 2,3-Dimethylphenol | 122.16 | Toxic if swallowed or in contact with skin; Causes severe skin burns and eye damage.[5][6][7] |
| 2-Chloroethanol | 80.51 | Flammable liquid and vapor; Fatal if swallowed, in contact with skin, or if inhaled.[8][9][10][11] |
| Sodium Hydroxide (NaOH) | 40.00 | Causes severe skin burns and eye damage; Corrosive to metals.[12][13][14][15] |
| Diethyl Ether (solvent) | 74.12 | Extremely flammable liquid and vapor; May form explosive peroxides. |
| Hydrochloric Acid (HCl) | 36.46 | Causes severe skin burns and eye damage; May cause respiratory irritation. |
Causality Behind Experimental Choices:
-
Sodium Hydroxide is chosen as the base due to its low cost, high efficacy in deprotonating phenols, and the insolubility of the resulting sodium chloride byproduct in many organic solvents, which can help drive the reaction forward.
-
2-Chloroethanol is an effective electrophile because the primary carbon is sterically unhindered, favoring the SN2 pathway over elimination.[3]
-
A suitable solvent is required to dissolve the reactants. While various aprotic solvents can be used, this protocol will utilize a biphasic system with a phase-transfer catalyst for efficiency, which can enhance the reaction rate by facilitating the transfer of the phenoxide ion into the organic phase.
Experimental Protocol: Synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol
This protocol describes a robust method for the synthesis, including reaction workup and purification. All operations should be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[8][12]
3.1 Reagent Preparation
-
Prepare a 5 M aqueous solution of sodium hydroxide by carefully dissolving 20.0 g of NaOH pellets in 100 mL of deionized water. Note: This process is highly exothermic.
3.2 Reaction Assembly and Execution
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 12.22 g (0.100 mol) of 2,3-dimethylphenol.
-
Add 50 mL of toluene and a catalytic amount (e.g., 1 mol%, ~0.34 g) of tetrabutylammonium bromide as a phase-transfer catalyst.
-
Begin vigorous stirring and add 22.0 mL (0.110 mol, 1.1 equivalents) of the 5 M NaOH solution to the flask. Stir for 20 minutes to ensure complete formation of the sodium 2,3-dimethylphenoxide.
-
From the dropping funnel, add 8.86 g (0.110 mol, 1.1 equivalents) of 2-chloroethanol dropwise over 30 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
3.3 Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel and add 100 mL of deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl (to neutralize any remaining NaOH), 50 mL of deionized water, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, a viscous oil or low-melting solid, can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2-(2,3-dimethylphenoxy)ethan-1-ol.
Caption: Experimental workflow for the synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol.
Core Directive: Theoretical Yield Calculation
The theoretical yield represents the maximum possible mass of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency and no loss of material during workup.[16] The calculation is fundamentally a stoichiometric exercise that hinges on identifying the limiting reagent.[17][18]
4.1 The Balanced Chemical Equation
The first step is to establish the balanced chemical equation for the reaction. In the Williamson ether synthesis, the stoichiometry between the phenoxide and the alkyl halide is 1:1.
2,3-Dimethylphenol + 2-Chloroethanol → 2-(2,3-dimethylphenoxy)ethan-1-ol + HCl (Note: The HCl is neutralized by the excess NaOH in the reaction mixture to form NaCl and H₂O)
4.2 Identifying the Limiting Reagent
The limiting reagent is the reactant that is completely consumed first in a chemical reaction, thereby limiting the amount of product that can be formed.[16][19]
Step 1: Calculate Moles of Each Reactant Using the masses from the protocol:
-
Moles of 2,3-Dimethylphenol = Mass / Molar Mass = 12.22 g / 122.16 g/mol = 0.100 mol
-
Moles of 2-Chloroethanol = Mass / Molar Mass = 8.86 g / 80.51 g/mol = 0.110 mol
Step 2: Determine the Limiting Reagent The reaction proceeds in a 1:1 stoichiometric ratio. To react completely with 0.100 mol of 2,3-dimethylphenol, 0.100 mol of 2-chloroethanol is required. Since we are using 0.110 mol of 2-chloroethanol, it is in excess. Therefore, 2,3-dimethylphenol is the limiting reagent .
4.3 Calculating the Theoretical Yield
The maximum amount of product that can be formed is determined by the amount of the limiting reagent.[20]
Step 1: Calculate Moles of Product Based on the 1:1 stoichiometry, 0.100 mol of 2,3-dimethylphenol will produce a maximum of 0.100 mol of 2-(2,3-dimethylphenoxy)ethan-1-ol.
Step 2: Calculate Mass of Product (Theoretical Yield) First, determine the molar mass of the product, C₁₀H₁₄O₂:
-
Molar Mass = (10 * 12.01) + (14 * 1.01) + (2 * 16.00) = 120.1 + 14.14 + 32.00 = 166.24 g/mol
Now, calculate the theoretical yield in grams:
-
Theoretical Yield = Moles of Product * Molar Mass of Product
-
Theoretical Yield = 0.100 mol * 166.24 g/mol = 16.62 g
4.4 Summary of Reagent and Product Data
| Compound | Molar Mass ( g/mol ) | Mass Used (g) | Moles | Stoichiometric Ratio | Limiting Reagent |
| 2,3-Dimethylphenol | 122.16 | 12.22 | 0.100 | 1 | Yes |
| 2-Chloroethanol | 80.51 | 8.86 | 0.110 | 1 | No |
| 2-(2,3-dimethylphenoxy)ethan-1-ol | 166.24 | N/A (Product) | 0.100 (Max) | 1 | N/A |
Conclusion and Practical Yield
The theoretical yield is a calculated, idealized value. The actual yield is the mass of pure product physically obtained after the experiment and purification. The efficiency of the reaction is then expressed as the percent yield :
Percent Yield = (Actual Yield / Theoretical Yield) x 100%
For example, if an actual yield of 13.30 g of pure product was isolated, the percent yield would be: (13.30 g / 16.62 g) x 100% = 80.0%
Discrepancies between theoretical and actual yields are expected due to factors such as incomplete reactions, side reactions, and material loss during transfers and purification steps.[18] A high percent yield is indicative of an efficient reaction and a well-executed experimental procedure.
References
- 2,3-Dimethylphenol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC116520050&productDescription=2%2C3-DIMETHYLPHENOL%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
- 2-CHLORO ETHANOL CAS No 107-07-3 - Safety Data Sheet. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/2-CHLORO_ETHANOL1857.pdf]
- 2-Chloroethanol - Material Safety Data Sheet (MSDS). Lobachemie.com. [URL: https://www.lobachemie.com/msds-2-chloroethanol-02940.html]
- Safety Data Sheet: Sodium hydroxide. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-P031-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg2ODd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU0NTE4OTQ4MTQucGRmfGUzYjQyN2FlYjM0ZWM5ZDEzYWU5M2Q4ZWEwMGU2YjM1YjQzY2Y0YjE3Y2M3YmU3ZjM3YjE1YjQ0YjY1OTY2ZDE]
- 2-Chloroethanol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC180961000&productDescription=2-CHLOROETHANOL+100ML&vendorId=VN00032119&countryCode=US&language=en]
- 2-Chloroethanol Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/185744]
- Safety Data Sheet: sodium hydroxide. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/sdb/A0270980_sdb_en_GB.pdf]
- Yield Calculations. University of Calgary. [URL: https://www.chem.ucalgary.
- Safety Data Sheet: Sodium Hydroxide 1.25N. AquaPhoenix Scientific. [URL: https://www.aquaphoenixsci.com/sds/SH6253SS.pdf]
- 2-Chloroethanol Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A0036636_MTR-NALT_EN.pdf]
- SAFETY DATA SHEET Sodium Hydroxide Solution 30 - 54%. Olin Chlor Alkali. [URL: https://www.essentialchemicals.com/assets/images/products/Sodium%20Hydroxide%2030-54%25%20(Olin).pdf]
- Theoretical Yield Calculator. Omni Calculator. [URL: https://www.
- 2,3-DIMETHYL PHENOL CAS No 526-75-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/2,3-DIMETHYL_PHENOL3496.pdf]
- Safety Data Sheet: Sodium hydroxide solution. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-8655-CH-EN.pdf]
- Williamson Ether Synthesis reaction. BYJU'S. [URL: https://byjus.com/chemistry/williamson-ether-synthesis/]
- Organic Chemistry Module. University of Scranton. [URL: https://www.scranton.edu/faculty/cannm/organic/modules/yields/yields.shtml]
- Theoretical Yield — Definition & Calculation. Expii. [URL: https://www.expii.
- 2,3-Dimethylphenol. HPC Standards. [URL: https://www.hpc-standards.com/product/23-dimethylphenol-680689/]
- How to Find/Calculate Theoretical Yield? BYJU'S. [URL: https://byjus.com/chemistry/theoretical-yield/]
- 2,3-Dimethylphenol 98 526-75-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d174009]
- The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- 2,3-Dimethylphenol. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/D0773]
- Williamson Ether Synthesis. ChemTalk. [URL: https://chemistrytalk.org/williamson-ether-synthesis/]
- Williamson ether synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
- Organic Chemistry Williamson Ether Synthesis. University of Richmond. [URL: https://organic.chem.ur.org/handouts/williamson.pdf]
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Physicochemical Profiling and Synthetic Utility of 2-(2,3-Dimethylphenoxy)ethan-1-ol in Fragment-Based Drug Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the selection of starting fragments and intermediate building blocks is governed by strict physicochemical parameters. 2-(2,3-dimethylphenoxy)ethan-1-ol (CAS: 83414-61-3) serves as a highly versatile, low-molecular-weight scaffold[1]. With a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol , this compound perfectly aligns with the "Rule of Three" for Fragment-Based Drug Discovery (FBDD)[2][3].
As a Senior Application Scientist, I frequently leverage this specific etherified phenol as a lipophilic anchor in the design of antiparasitic agents. Its precise atomic composition provides an optimal balance of lipophilicity and hydrogen-bonding capacity, making it a critical intermediate in the synthesis of aryloxyethyl thiocyanate derivatives used to target intracellular pathogens like Trypanosoma cruzi (the causative agent of Chagas disease)[4][5].
Molecular Weight, Formula, and Physicochemical Dynamics
The utility of 2-(2,3-dimethylphenoxy)ethan-1-ol is intrinsically linked to its molecular formula (C₁₀H₁₄O₂)[6]. The causality between its atomic structure and its pharmacokinetic potential can be broken down as follows:
-
Molecular Weight (166.22 Da): At 166.22 g/mol , the molecule is small enough to allow for significant downstream functionalization without exceeding Lipinski's Rule of Five (MW < 500 Da) in the final Active Pharmaceutical Ingredient (API)[7]. It provides high Ligand Efficiency (LE) when binding to target proteins.
-
Topological Polar Surface Area (TPSA = 29.5 Ų): The formula dictates exactly two oxygen atoms (one ether linkage, one primary alcohol). This results in a highly restricted TPSA of 29.5 Ų[8]. In our experience, a TPSA under 60 Ų is the primary causal factor for excellent passive transcellular permeability, which is strictly required for drugs targeting intracellular amastigotes.
-
Heavy Atom Count (12 Atoms): The 12 heavy atoms provide a rigid, hydrophobic 2,3-dimethylphenyl ring that drives hydrophobic target-site interactions, paired with a flexible ethoxy spacer[8].
Quantitative Data Summary
| Parameter | Value | Pharmacokinetic / Synthetic Implication |
| Chemical Name | 2-(2,3-dimethylphenoxy)ethan-1-ol | Standard IUPAC nomenclature. |
| CAS Registry Number | 83414-61-3 | Unique identifier for sourcing and compliance[9]. |
| Molecular Formula | C₁₀H₁₄O₂ | Defines the exact atomic ratio and functional groups[7]. |
| Molecular Weight | 166.22 g/mol | Ideal <300 Da mass for FBDD scaffolds[3]. |
| TPSA | 29.5 Ų | Ensures high lipid bilayer permeability[8]. |
| Hydrogen Bond Acceptors | 2 | Facilitates moderate aqueous solvation[8]. |
| Hydrogen Bond Donors | 1 | Provides a reactive handle (primary -OH) for synthesis. |
Pharmacological Rationale & Application in Drug Design
The primary application of 2-(2,3-dimethylphenoxy)ethan-1-ol in literature is its role as a precursor for aryloxyethyl thiocyanates [4]. Research published in the 4 demonstrates that these derivatives are potent antiproliferative agents against Trypanosoma cruzi[4].
Mechanistic Causality: Parasite sterol biosynthesis differs from mammalian hosts; fungi and parasites synthesize ergosterol rather than cholesterol[5]. Depletion of endogenous sterols causes parasite growth inhibition[5]. The 2-(2,3-dimethylphenoxy)ethan-1-ol scaffold, once converted to a thiocyanate, acts as a specific pharmacophore that penetrates the infected cell and disrupts this crucial enzymatic pathway[4][5].
Pharmacological rationale driven by the physicochemical properties of the C10H14O2 fragment.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in thermodynamic or kinetic causality.
Protocol A: Synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol
Objective: Etherification of 2,3-dimethylphenol to yield the C₁₀H₁₄O₂ intermediate.
-
Preparation: Dissolve 1.0 equivalent of 2,3-dimethylphenol in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that leaves the nucleophilic phenoxide anion unsolvated and highly reactive, accelerating the subsequent Sₙ2 reaction.
-
-
Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at 60°C for 30 minutes.
-
Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the phenol (pKa ~10) but weak enough to prevent unwanted side reactions (like E2 elimination) in later steps.
-
-
Alkylation: Dropwise add 1.2 equivalents of 2-chloroethanol (or ethylene carbonate for a greener alternative). Elevate temperature to 90°C and reflux for 8 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The reaction is complete when the high-R_f phenol spot disappears, replaced by the more polar (lower R_f) product spot.
-
Workup: Quench with water, extract with Ethyl Acetate, wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Downstream Functionalization to Aryloxyethyl Thiocyanate
Objective: Conversion of the primary alcohol into a biologically active thiocyanate[4].
-
Activation (Tosylation): Dissolve 2-(2,3-dimethylphenoxy)ethan-1-ol in anhydrous Pyridine. Add 1.2 equivalents of p-Toluenesulfonyl chloride (TsCl) at 0°C.
-
Causality: The hydroxyl group (-OH) is a poor leaving group. Converting it to a tosylate (-OTs) creates an excellent leaving group due to the resonance stabilization of the resulting sulfonate anion. Pyridine acts dually as the solvent and the acid scavenger to neutralize the HCl byproduct.
-
-
Substitution: Isolate the tosylate intermediate. Dissolve in Acetonitrile (MeCN) and add 2.0 equivalents of Potassium Thiocyanate (KSCN). Reflux for 6 hours.
-
Causality: The thiocyanate anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, using a soft solvent like MeCN favors attack by the softer Sulfur atom (S-alkylation) over the Nitrogen atom, yielding the desired thiocyanate rather than the isothiocyanate.
-
-
Self-Validation (Analytical): Perform Infrared (IR) Spectroscopy on the purified product. Successful conversion is validated by the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, distinct S-C≡N stretch (~2150 cm⁻¹).
Synthetic workflow of 2-(2,3-dimethylphenoxy)ethan-1-ol and its thiocyanate derivative.
References
- Guidechem. "2-(2,3-dimethylphenoxy)ethanol 83414-61-3 wiki".
- ChemicalBook. "2-(2,3-Dimethylphenoxy)ethanol CAS#: 83414-61-3".
- Journal of Medicinal Chemistry - ACS Publications. "Design, Synthesis, and Biological Evaluation of Aryloxyethyl Thiocyanate Derivatives against Trypanosoma cruzi".
Sources
- 1. 1706-11-2|2-Methoxy-1,4-dimethylbenzene|BLD Pharm [bldpharm.com]
- 2. 2-(2,3-Dimethylphenoxy)ethanol | 83414-61-3 [chemicalbook.com]
- 3. 2-(2,3-Dimethylphenoxy)ethanol CAS#: 83414-61-3 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aobchem.com [aobchem.com]
- 7. 2-(2,3-Dimethylphenoxy)ethanol CAS#: 83414-61-3 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CAS:20469-61-8, 2,3,5-三甲基苯甲醚-毕得医药 [bidepharm.com]
Methodological & Application
Application Note: GC-MS Reaction Monitoring Protocol for the Synthesis of 2-(2,3-Dimethylphenoxy)ethan-1-ol
Introduction & Mechanistic Rationale
The synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol is typically achieved via a Williamson ether synthesis, wherein 2,3-dimethylphenol is deprotonated by a strong base and subsequently alkylated using 2-chloroethanol or ethylene oxide[1]. Monitoring the kinetics of this reaction is critical for optimizing yield and minimizing side reactions. However, tracking the disappearance of the reactant (a phenol) and the appearance of the product (a primary alcohol) presents a distinct analytical challenge.
Both the starting material and the target product contain active hydrogens (polar -OH groups). When analyzed directly via Gas Chromatography-Mass Spectrometry (GC-MS), these active hydrogens engage in intermolecular hydrogen bonding with the silanol groups on the column's stationary phase. This interaction causes severe peak tailing, poor chromatographic resolution, and potential thermal degradation[2].
The Chemical Solution: To render these compounds GC-amenable, a silylation derivatization step is strictly required. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS), the polar hydroxyl groups are quantitatively converted into volatile, thermally stable trimethylsilyl (TMS) ethers.
Figure 1: Reaction pathway and silylation derivatization workflow for GC-MS analysis.
Self-Validating System Design
-
Kinetic Quenching: The SN2 reaction is highly dependent on the basic environment[3]. Aliquots must be immediately quenched with dilute acid to protonate the phenoxide back to phenol, instantly halting the reaction and preventing kinetic drift during sample prep.
-
Internal Standardization: An inert internal standard (e.g., Dodecane) is spiked into the extraction solvent prior to liquid-liquid extraction. This accounts for volumetric losses during phase separation and variations in GC injection volumes, ensuring quantitative trustworthiness.
-
Moisture Intrusion Monitoring: BSTFA is highly sensitive to water, which rapidly hydrolyzes the reagent into hexamethyldisiloxane (HMDSO) and trimethylsilanol, leaving the analytes under-derivatized. The GC-MS method monitors for an excessive HMDSO peak (m/z 147) as a diagnostic marker for inadequate sample drying.
Step-by-Step Experimental Protocol
Phase 1: Sampling & Extraction
-
Aliquot Withdrawal: At predefined kinetic time points (e.g., 0, 15, 30, 60, 120 mins), withdraw exactly 100 µL of the active reaction mixture.
-
Reaction Quenching: Immediately transfer the aliquot into a 1.5 mL Eppendorf tube containing 500 µL of 0.1 M HCl (aq). Vortex for 10 seconds to neutralize the base and halt the reaction[3].
-
Liquid-Liquid Extraction: Add 500 µL of Ethyl Acetate (EtOAc) spiked with 50 µg/mL Dodecane (Internal Standard). Vortex vigorously for 30 seconds.
-
Phase Separation: Centrifuge at 5,000 rpm for 2 minutes to break any emulsions. Transfer the upper organic layer (EtOAc) to a clean vial.
-
Moisture Removal (Critical Step): Add a micro-spatula tip (~50 mg) of anhydrous Sodium Sulfate ( Na2SO4 ) to the organic extract. Let sit for 5 minutes. Causality: Residual water will destroy the silylating reagent in the next step.
Phase 2: Derivatization (Silylation)
-
Reagent Addition: Transfer 100 µL of the dried organic extract into a 2 mL GC autosampler vial equipped with a glass micro-insert. Add 50 µL of BSTFA containing 1% TMCS.
-
Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60 °C for 30 minutes. Causality: While primary alcohols silylate rapidly, the phenolic -OH of 2,3-dimethylphenol is sterically hindered by the adjacent methyl groups. The 1% TMCS acts as a catalyst, and the elevated temperature ensures 100% conversion.
-
Cooling: Allow the vial to cool to room temperature prior to GC-MS injection to prevent pressure-induced injection volume errors.
Figure 2: Step-by-step analytical workflow from reaction sampling to GC-MS acquisition.
Instrumental Parameters & Data Interpretation
To achieve high sensitivity and baseline resolution, the GC-MS should be operated in concurrent SCAN/SIM (Selected Ion Monitoring) mode[4]. SCAN mode provides full-spectrum library matching for identifying unknown side-products, while SIM mode maximizes the signal-to-noise ratio for precise kinetic quantification.
Table 1: GC-MS Operating Parameters
| Parameter | Setting / Specification |
| Column | HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) |
| Carrier Gas | Ultra-high purity Helium, constant flow at 1.0 mL/min |
| Injection Volume | 1.0 µL |
| Inlet Mode | Split, 10:1 ratio (Adjust based on reaction concentration) |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | 80 °C (hold 1 min) → ramp 15 °C/min to 280 °C (hold 3 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
Table 2: Analyte Mass Spectrometry Characteristics
Note: Molecular weights (MW) shift significantly post-derivatization due to the addition of the TMS group ( +72.18 Da net change per active hydrogen replaced).
| Analyte | Native MW | Derivatized Form | Deriv. MW | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 2,3-Dimethylphenol (Reactant) | 122.16 | Mono-TMS Ether | 194.35 | 179 [M−CH3]+ | 194, 164 |
| 2-(2,3-Dimethylphenoxy)ethan-1-ol (Product) | 166.22 | Mono-TMS Ether | 238.38 | 238 [M]+ | 223, 103 |
| Dodecane (Internal Standard) | 170.34 | N/A (Underivatized) | 170.34 | 57 | 71, 85 |
Troubleshooting & Quality Control
-
Under-derivatization: If native 2,3-dimethylphenol (m/z 122) or native product (m/z 166) peaks are observed, the derivatization was incomplete. This is usually caused by exhausted BSTFA reagent or excessive moisture in the sample. Ensure the Na2SO4 drying step is strictly followed.
-
Chromatographic Tailing: If the TMS-derivatized peaks exhibit tailing, the GC inlet liner may be contaminated with non-volatile salts from the reaction mixture. Ensure the liquid-liquid extraction phase separation was clean, and replace the glass wool liner.
References
- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
- IntechOpen. Derivatization Methods in GC and GC/MS.
- Analytical Chemistry. Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
- University of Richmond. Organic Chemistry Williamson Ether Synthesis.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
Sources
1H NMR Spectrum Interpretation of 2-(2,3-Dimethylphenoxy)ethan-1-ol in CDCl3: Analytical Protocols for Anti-Chagas Disease Drug Intermediates
Biological Context and Analytical Imperative
In the landscape of antiparasitic drug development, 2-(2,3-dimethylphenoxy)ethan-1-ol serves as a critical synthetic intermediate. Specifically, it is a primary precursor in the synthesis of aryloxyethyl thiocyanate derivatives, a class of compounds that exhibit potent antiproliferative activity against the intracellular amastigote form of Trypanosoma cruzi, the hemoflagellated protozoan responsible for Chagas disease [1].
Because the efficacy of the final thiocyanate drug relies heavily on the precise substitution pattern of the aryloxy ring, rigorous structural validation of the 2-(2,3-dimethylphenoxy)ethan-1-ol intermediate is mandatory. High-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides the most definitive method for confirming the 1,2,3-trisubstituted aromatic architecture and the integrity of the terminal hydroxyl group prior to downstream functionalization.
Fig 1. Synthesis and antiparasitic pathway of aryloxyethyl thiocyanates.
Principles of Spectral Interpretation & Causality
The 1H NMR spectrum of 2-(2,3-dimethylphenoxy)ethan-1-ol in deuterated chloroform (CDCl3) is characterized by three distinct regions: the aromatic core, the aliphatic ether/alcohol chain, and the sterically hindered methyl groups.
Solvent Selection Causality
CDCl3 is the solvent of choice for this analysis. Causality: CDCl3 is an aprotic solvent that lacks exchangeable protons. If a protic solvent like CD3OD were used, rapid chemical exchange would obliterate the hydroxyl (-OH) signal. By utilizing CDCl3, the labile -OH proton remains observable, allowing us to confirm the presence of the unreacted terminal alcohol [2]. Tetramethylsilane (TMS) must be included as an internal standard to lock the chemical shift reference at exactly 0.00 ppm.
Structural Assignments
-
Aromatic Region (6.70 - 7.10 ppm): The 2,3-dimethyl substitution creates an AMX (or ABC) spin system. H5 is positioned meta to the C3-methyl and para to the C2-methyl, coupling to both H4 and H6 to form a distinct triplet. H6 is shielded by the electron-donating resonance effect of the adjacent ether oxygen, pushing it further upfield than H4.
-
Aliphatic Chain (3.80 - 4.10 ppm): The -O-CH2-CH2-OH moiety forms an AA'BB' spin system. Due to rapid conformational averaging (gauche/anti transitions) at room temperature, these typically appear as two apparent triplets or complex multiplets.
-
Methyl Groups (2.10 - 2.30 ppm): The C2-methyl group is wedged between the ether oxygen and the C3-methyl group. Causality: This steric crowding forces the ether oxygen's lone pairs into a specific conformation, creating an anisotropic shielding cone that pushes the C2-methyl signal slightly upfield (~2.15 ppm) compared to the unhindered C3-methyl (~2.28 ppm).
Quantitative 1H NMR Data Summary
The following table summarizes the expected chemical shifts ( δ ), multiplicities, coupling constants ( J ), and integrations for 2-(2,3-dimethylphenoxy)ethan-1-ol at 400 MHz in CDCl3.
| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Role |
| H5 (Aromatic) | ~7.02 | Triplet (t) | 7.9 | 1H | Meta to C3-CH3, couples to H4/H6 |
| H4 (Aromatic) | ~6.80 | Doublet (d) | 7.5 | 1H | Ortho to C3-CH3 |
| H6 (Aromatic) | ~6.73 | Doublet (d) | 8.2 | 1H | Ortho to Ether Oxygen |
| -O-CH2- | ~4.05 | Multiplet (m) | ~4.5 (apparent) | 2H | Adjacent to phenoxy oxygen |
| -CH2-OH | ~3.90 | Multiplet (m) | ~4.5 (apparent) | 2H | Adjacent to terminal hydroxyl |
| -OH | ~2.50 | Broad Singlet (br s) | N/A | 1H | Labile hydroxyl proton |
| Ar-CH3 (C3) | ~2.28 | Singlet (s) | N/A | 3H | Unhindered meta-methyl |
| Ar-CH3 (C2) | ~2.15 | Singlet (s) | N/A | 3H | Sterically hindered ortho-methyl |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the structural assignment—particularly distinguishing the -OH peak from potential aliphatic impurities or water contamination—the following self-validating workflow must be executed.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Dissolve 15–20 mg of highly purified 2-(2,3-dimethylphenoxy)ethan-1-ol in 0.6 mL of anhydrous CDCl3 containing 0.03% v/v TMS.
-
Transfer the solution to a standard 5 mm NMR tube, ensuring the liquid height is approximately 4–5 cm to prevent vortexing artifacts during spinning.
Step 2: Instrument Calibration & Acquisition
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the magnetic field to the deuterium resonance of CDCl3 and perform automated gradient shimming (Z1-Z5) to ensure sharp, symmetric peak shapes.
-
Set the Relaxation Delay (D1): Set D1 to ≥ 5 seconds. Causality: The methyl protons and the quaternary-adjacent protons have long longitudinal relaxation times ( T1 ). A D1 of >5×T1 ensures that all nuclear spins return to thermal equilibrium between pulses, guaranteeing that the integration values perfectly reflect the 3:3:2:2:1:1:1:1 proton ratio [3].
-
Acquire the standard 1D 1H spectrum (typically 16–32 scans).
Step 3: The D2O Exchange Validation (Self-Validation System)
-
Remove the NMR tube from the spectrometer and add 1–2 drops of Deuterium Oxide (D2O) directly into the tube.
-
Cap the tube and shake vigorously for 30 seconds to ensure biphasic interaction.
-
Re-insert the sample, re-shim the magnetic field, and re-acquire the 1H NMR spectrum under identical parameters.
-
Causality & Validation: The vigorous shaking forces a rapid chemical exchange between the labile hydroxyl proton and the deuterium atoms in the D2O ( -OH+D2O⇌-OD+HDO ). Because deuterium resonates at a completely different Larmor frequency, the broad singlet at ~2.50 ppm will completely disappear from the 1H spectrum, while a new HDO peak will appear at ~4.7 ppm. This binary "on/off" state definitively proves the assignment of the hydroxyl group.
Fig 2. Self-validating NMR workflow utilizing D2O exchange.
References
-
Design, Synthesis, and Biological Evaluation of Aryloxyethyl Thiocyanate Derivatives against Trypanosoma cruzi, Journal of Medicinal Chemistry,[Link]
-
Spectrometric Identification of Organic Compounds, 8th Edition, Wiley,[Link]
-
High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition, Elsevier,[Link]
HPLC method development for purity analysis of 2-(2,3-dimethylphenoxy)ethan-1-ol
The development of a robust, stability-indicating HPLC method is a critical milestone in the lifecycle of any pharmaceutical intermediate or active pharmaceutical ingredient (API). For 2-(2,3-dimethylphenoxy)ethan-1-ol —a moderately polar, aromatic ether-alcohol often utilized as a synthetic building block—the analytical strategy must be tailored to its specific physicochemical properties and its likely synthetic precursors.
As a Senior Application Scientist, I do not view method development as a trial-and-error exercise. Instead, it is an exercise in applied physical chemistry. By understanding the causality behind molecular interactions, we can design a Quality-by-Design (QbD) method that is inherently self-validating and fully compliant with the latest [1].
Here is the comprehensive, mechanistic guide to developing and validating a purity analysis method for 2-(2,3-dimethylphenoxy)ethan-1-ol.
Analyte Profiling & Mechanistic Rationale
Before selecting a column or mobile phase, we must profile the target analyte and its most probable impurities. 2-(2,3-dimethylphenoxy)ethan-1-ol is synthesized via the etherification of 2,3-dimethylphenol with an ethylating agent (such as ethylene oxide or 2-chloroethanol). Therefore, unreacted 2,3-dimethylphenol is the primary critical impurity.
-
Acid-Base Chemistry (The "Why" behind Mobile Phase pH): 2-(2,3-dimethylphenoxy)ethan-1-ol is a neutral ether-alcohol; its retention is independent of mobile phase pH. However, its precursor, 2,3-dimethylphenol, is weakly acidic with a pKa of approximately 10.5[2][3]. If the mobile phase pH fluctuates near this pKa, the phenol will partially ionize, resulting in severe peak tailing and shifting retention times. To engineer a robust method, we must suppress this ionization by maintaining a mobile phase pH at least two units below the pKa. An acidic aqueous phase (e.g., 0.1% Phosphoric Acid, pH ~2.1) ensures the phenolic impurity remains 100% protonated and neutral, guaranteeing sharp, reproducible peaks.
-
Stationary Phase Chemistry (The "Why" behind Column Selection): While a standard C18 column relies solely on hydrophobic dispersion forces, both our analyte and the phenolic impurity possess electron-rich aromatic rings. By selecting a Phenyl-Hexyl stationary phase, we introduce π−π interactions[4]. This provides orthogonal selectivity, significantly enhancing the resolution ( Rs ) between the structurally similar ether-alcohol and the precursor phenol.
-
Spectroscopic Profiling (The "Why" behind Detection Wavelength): Phenoxyethanol derivatives exhibit two primary UV absorption bands: an E-band near 220 nm and a B-band near 269–275 nm[5][6]. While 220 nm offers higher raw sensitivity, monitoring at 270 nm provides superior specificity for the aromatic ring and drastically reduces baseline drift caused by the changing absorbance of organic modifiers during gradient elution.
Fig 1. Quality-by-Design (QbD) workflow for HPLC method development.
Optimized Chromatographic Conditions
Based on the mechanistic rationale, the following gradient HPLC method is established. The gradient starts with a high aqueous composition to retain polar degradants and ramps up the organic modifier to elute the highly retained aromatic compounds.
Table 1: Final HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | π−π interactions for aromatic resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid ( H3PO4 ) in Water | Suppresses ionization of phenolic impurities. |
| Mobile Phase B | 100% Acetonitrile (HPLC Grade) | Low viscosity, high elution strength. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 3.5 µm particles. |
| Column Temperature | 40°C | Reduces system backpressure and improves mass transfer. |
| Detection | UV/PDA at 270 nm (Spectrum 200-400 nm) | Maximizes aromatic specificity; PDA enables peak purity checks. |
| Injection Volume | 10 µL | Balances sensitivity with column loading capacity. |
| Gradient Program | 0-2 min: 20% B 2-10 min: 20% → 80% B 10-12 min: 80% B 12-12.1 min: 80% → 20% B 12.1-15 min: 20% B | Ensures elution of all related substances and re-equilibrates the column. |
Step-by-Step Experimental Protocol
To ensure data integrity, this protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and continuous Diode Array Detector (DAD) peak purity analysis to automatically flag co-eluting impurities.
Step 1: Mobile Phase Preparation
-
Phase A: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of 85% Phosphoric Acid. Mix thoroughly and filter through a 0.22 µm hydrophilic membrane (e.g., PVDF). Degas via sonication for 10 minutes.
-
Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.
Step 2: Sample Preparation
-
Diluent: Use a 50:50 (v/v) mixture of Water:Acetonitrile. Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion.
-
Standard Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-(2,3-dimethylphenoxy)ethan-1-ol reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent.
-
Sample Solution (1.0 mg/mL): Weigh 50.0 mg of the synthesized batch into a 50 mL volumetric flask, dissolve, and make up to volume with diluent. Filter through a 0.45 µm syringe filter prior to injection.
Step 3: Self-Validating Sequence Execution
-
Blank Injection: Inject diluent to confirm a stable baseline and absence of ghost peaks.
-
System Suitability Test (SST): Inject the Standard Solution six times (n=6). The system is only validated for the run if:
-
Retention Time RSD is ≤1.0% .
-
Peak Area RSD is ≤2.0% .
-
USP Tailing Factor ( Tf ) is ≤1.5 .
-
Theoretical Plates ( N ) ≥5000 .
-
-
Sample Analysis: Inject samples. Utilize the DAD to calculate the Peak Purity Angle vs. Peak Purity Threshold for every target peak. If the Angle > Threshold, the peak is impure (co-elution), and the run is flagged for investigation.
Method Validation per ICH Q2(R2)
Once the method is developed, it must be formally validated. The mandates a lifecycle approach to analytical validation, ensuring the procedure is fit for its intended purpose across its operational range[1][7].
Fig 2. Core analytical method validation parameters per ICH Q2(R2).
Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
| Validation Parameter | Execution Strategy | Acceptance Criteria |
| Specificity | Subject the sample to forced degradation (1N HCl, 1N NaOH, 3% H2O2 , UV light, 60°C heat). Analyze via DAD. | Peak purity angle < Purity threshold for the main peak. Resolution ( Rs ) > 2.0 from all degradants. |
| Linearity & Range | Prepare 5 concentration levels ranging from 25% to 150% of the nominal target concentration. | Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response. |
| Accuracy (Recovery) | Spike known amounts of standard into a placebo matrix at 50%, 100%, and 150% levels (n=3 per level). | Mean recovery must be between 98.0% and 102.0% at each concentration level. |
| Precision (Repeatability) | Inject 6 independent preparations of the sample at 100% concentration. | Relative Standard Deviation (RSD) of the assay ≤2.0% . |
| Robustness | Deliberately vary Flow Rate ( ±0.1 mL/min), Column Temp ( ±5°C ), and pH ( ±0.2 ). | SST criteria must still be met; no significant shift in assay value. |
Conclusion
By grounding our chromatographic parameters in the fundamental physical chemistry of 2-(2,3-dimethylphenoxy)ethan-1-ol—specifically leveraging π−π interactions and strict pH control to manage phenolic precursors—we eliminate the root causes of method variability. The integration of DAD peak purity analysis transforms this protocol from a simple testing method into a self-validating analytical system, fully aligned with the rigorous expectations of ICH Q2(R2).
References
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]
-
2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem. National Center for Biotechnology Information. (Provides critical pKa data for phenolic impurities). URL:[Link]
-
Phenoxyethanol | C8H10O2 | CID 31236 - PubChem. National Center for Biotechnology Information. (Provides UV spectral characteristics for phenoxyethanol derivatives). URL:[Link]
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- 7. database.ich.org [database.ich.org]
Application Notes and Protocols for the Experimental Investigation of 2,3-Dimethylphenethyl Alcohol in Medicinal Chemistry
Introduction: The Rationale for Investigating 2,3-Dimethylphenethyl Alcohol
Phenethyl alcohol, a simple aromatic alcohol, is a naturally occurring compound found in a variety of essential oils and is known for its pleasant floral odor.[1] Beyond its use as a fragrance, it possesses inherent antimicrobial and preservative properties, making it a valuable ingredient in pharmaceuticals and cosmetics.[1][2][3][4][5] The core structure of phenethyl alcohol presents a versatile scaffold for medicinal chemists. Modifications to this structure can lead to compounds with enhanced or novel biological activities. The principles of Structure-Activity Relationship (SAR) guide the exploration of how chemical modifications can influence a drug's efficacy and safety.[6][7]
This document focuses on a specific, synthetically derived analog: 2,3-dimethylphenethyl alcohol . The introduction of methyl groups onto the phenyl ring is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and interaction with biological targets. The 2,3-dimethyl substitution pattern is of particular interest for its potential to influence the molecule's conformational flexibility and electronic properties, which could, in turn, impact its biological activity.
These application notes provide a detailed framework for the initial in vitro evaluation of 2,3-dimethylphenethyl alcohol as a potential lead compound in medicinal chemistry. The protocols described herein are designed for researchers, scientists, and drug development professionals to assess its cytotoxic, antimicrobial, and anti-inflammatory properties.
I. Preliminary Cytotoxicity Assessment: Establishing a Safety Profile
Before exploring any potential therapeutic applications, it is crucial to determine the cytotoxicity of a novel compound. This initial screening provides a therapeutic window and informs the concentration range for subsequent bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8][9]
Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of 2,3-dimethylphenethyl alcohol using the MTT assay.
Protocol 1: Determination of IC50 using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2,3-dimethylphenethyl alcohol on a selected cell line.
Materials:
-
2,3-dimethylphenethyl alcohol
-
Mammalian cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if exploring anti-cancer potential)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of 2,3-dimethylphenethyl alcohol in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 1000 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include wells with medium only (blank), cells with medium (negative control), and cells with medium containing the highest concentration of DMSO used for dilutions (vehicle control).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate for 3-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of the compound that causes a 50% reduction in cell viability.[8][10]
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.19 | 95.2% |
| 10 | 1.05 | 84.0% |
| 100 | 0.65 | 52.0% |
| 500 | 0.20 | 16.0% |
| 1000 | 0.05 | 4.0% |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
II. Evaluation of Antimicrobial Activity
Given that the parent compound, phenethyl alcohol, exhibits antimicrobial properties, it is logical to investigate whether 2,3-dimethylphenethyl alcohol retains or possesses enhanced activity against various microbial strains.[1][4] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 2,3-dimethylphenethyl alcohol.
Protocol 2: Broth Microdilution Assay for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of 2,3-dimethylphenethyl alcohol against selected bacterial strains.
Materials:
-
2,3-dimethylphenethyl alcohol
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strains overnight in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a series of twofold dilutions of 2,3-dimethylphenethyl alcohol in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation:
| Bacterial Strain | MIC (µg/mL) of 2,3-dimethylphenethyl alcohol |
| Staphylococcus aureus | 128 |
| Escherichia coli | 256 |
| Pseudomonas aeruginosa | >512 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
III. Assessment of Anti-inflammatory Potential
Chronic inflammation is a hallmark of many diseases, and the search for novel anti-inflammatory agents is a significant area of drug discovery.[14][15] A common in vitro method to screen for anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[16]
Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for evaluating the anti-inflammatory activity of 2,3-dimethylphenethyl alcohol by measuring nitric oxide (NO) production in LPS-stimulated macrophages.
Protocol 3: Inhibition of Nitric Oxide Production in Macrophages
Objective: To evaluate the ability of 2,3-dimethylphenethyl alcohol to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
2,3-dimethylphenethyl alcohol
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various non-toxic concentrations of 2,3-dimethylphenethyl alcohol (determined from the cytotoxicity assay) for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include control wells: cells only, cells with LPS only, and cells with the compound only.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage inhibition of NO production by the compound compared to the LPS-only control.
-
Data Presentation:
| Treatment | NO Concentration (µM) | % Inhibition of NO Production |
| Control (Cells only) | 1.2 | - |
| LPS (1 µg/mL) | 25.8 | 0% |
| LPS + Compound (10 µM) | 18.5 | 28.3% |
| LPS + Compound (50 µM) | 9.7 | 62.4% |
| LPS + Compound (100 µM) | 5.2 | 79.8% |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
IV. Structure-Activity Relationship (SAR) Considerations
The biological activity of 2,3-dimethylphenethyl alcohol should be interpreted in the context of its structure relative to the parent compound, phenethyl alcohol. The addition of two methyl groups to the phenyl ring can influence its properties in several ways:
-
Lipophilicity: The methyl groups will increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater biological activity. However, excessive lipophilicity can also lead to non-specific toxicity.
-
Steric Hindrance: The methyl groups at positions 2 and 3 may introduce steric hindrance that could influence the molecule's interaction with target proteins or enzymes. This could either enhance or diminish its activity depending on the specific binding pocket.
-
Metabolic Stability: The methyl groups may block sites of metabolism on the aromatic ring, potentially increasing the compound's half-life in biological systems.
A systematic investigation of other dimethyl isomers (e.g., 2,4-, 2,5-, 3,4-dimethylphenethyl alcohol) would provide valuable SAR data to understand the optimal substitution pattern for a desired biological effect.[17][18]
V. Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of 2,3-dimethylphenethyl alcohol in a medicinal chemistry context. By systematically evaluating its cytotoxicity, antimicrobial, and anti-inflammatory properties, researchers can gain valuable insights into its potential as a therapeutic lead. Positive results from these in vitro assays would warrant further investigation, including mechanistic studies, in vivo efficacy testing in relevant animal models, and a more comprehensive SAR analysis.
References
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- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Perveen, S., et al. (2009). Structure Activity Relationship of Organic Alcohol and Esters for Antidepressant-Like Activity. Letters in Drug Design & Discovery.
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- MDPI. (2018). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays.
- Semantic Scholar. (n.d.).
- PubMed. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
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- PubChem. (n.d.). 2-(3,4-Dimethylphenyl)ethanol.
- Quora. (2024). How is phenyl ethyl alcohol made?.
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Applikations- und Protokollhandbuch: Derivatisierung von 2-(2,3-Dimethylphenoxy)ethan-1-ol zur verbesserten analytischen Detektion
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung: Die Notwendigkeit der Derivatisierung in der analytischen Chemie
In der quantitativen und qualitativen Analyse von organischen Verbindungen stellt die direkte Messung von polaren Molekülen wie 2-(2,3-Dimethylphenoxy)ethan-1-ol oft eine Herausforderung dar. Techniken wie die Gaschromatographie (GC) sind für ihre hohe Trennleistung bekannt, jedoch ist die Analyse von Alkoholen aufgrund ihrer Polarität und geringen Flüchtigkeit häufig mit Problemen wie schlechter Peakform und thermischem Abbau im GC-Injektor verbunden.[1][2] Um diese Einschränkungen zu überwinden, ist die Derivatisierung ein entscheidender Schritt in der Probenvorbereitung.[3][4][5] Bei diesem Prozess wird die polare Hydroxylgruppe des Alkohols chemisch modifiziert, um ein weniger polares, flüchtigeres und thermisch stabileres Derivat zu erzeugen.[2][3][6]
Dieses Handbuch bietet detaillierte Protokolle und wissenschaftliche Erläuterungen zur Derivatisierung von 2-(2,3-Dimethylphenoxy)ethan-1-ol mittels Silylierung und Acylierung. Es soll Forschern und Wissenschaftlern als praxisorientierte Anleitung dienen, um die analytische Detektion dieser und ähnlicher Verbindungen signifikant zu verbessern.
Kausale Zusammenhänge: Warum Derivatisierung?
Die Entscheidung zur Derivatisierung von 2-(2,3-Dimethylphenoxy)ethan-1-ol basiert auf fundamentalen chemisch-analytischen Prinzipien:
-
Erhöhung der Flüchtigkeit: Die Hydroxylgruppe (-OH) des Alkohols ist in der Lage, Wasserstoffbrückenbindungen auszubilden, was zu einem relativ hohen Siedepunkt und geringer Flüchtigkeit führt.[3] Durch die Umwandlung der -OH-Gruppe in eine weniger polare funktionelle Gruppe, wie einen Silylether oder einen Ester, werden diese intermolekularen Kräfte reduziert, was die Flüchtigkeit der Verbindung erhöht und sie für die GC-Analyse zugänglich macht.[3][7][8]
-
Verbesserung der thermischen Stabilität: Polare Alkohole neigen dazu, sich bei den hohen Temperaturen, die im GC-Injektor und in der Säule herrschen, zu zersetzen. Die Derivatisierung schützt die Hydroxylgruppe und erhöht die thermische Stabilität des Moleküls, was zu reproduzierbareren Ergebnissen führt.[2][6]
-
Verbesserung der chromatographischen Eigenschaften: Die Verringerung der Polarität durch Derivatisierung führt zu symmetrischeren und schärferen Peaks im Chromatogramm.[3][9] Dies liegt daran, dass die Wechselwirkungen des Analyten mit aktiven Stellen auf der Oberfläche der GC-Säule minimiert werden, was zu einer verbesserten Trennleistung und Empfindlichkeit führt.[3]
-
Erhöhung der Detektorempfindlichkeit: Bestimmte Derivatisierungsreagenzien können funktionelle Gruppen einführen, die die Nachweisbarkeit durch spezifische Detektoren verbessern. Beispielsweise kann die Einführung von Halogenatomen die Empfindlichkeit des Elektroneneinfangdetektors (ECD) erhöhen.[7]
Protokoll 1: Silylierung mit BSTFA zur Bildung von Trimethylsilylethern
Die Silylierung ist eine weit verbreitete Derivatisierungsmethode, bei der ein aktives Wasserstoffatom durch eine Alkylsilylgruppe, typischerweise eine Trimethylsilylgruppe (TMS), ersetzt wird.[3][8] N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA) ist ein potentes Silylierungsreagenz, das häufig für Alkohole und Phenole verwendet wird.[9]
Reaktionsmechanismus
Die Silylierung mit BSTFA verläuft über eine nukleophile Substitution, bei der der Sauerstoff der Hydroxylgruppe das Siliziumatom des BSTFA angreift. Die Reaktion wird oft durch die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) beschleunigt, insbesondere bei sterisch gehinderten Alkoholen.[10][11]
Abbildung 1: Allgemeine Reaktionsgleichung der Silylierung eines Alkohols mit BSTFA.
Detailliertes Versuchsprotokoll
-
Probenvorbereitung: Die Probe, die 2-(2,3-Dimethylphenoxy)ethan-1-ol enthält, muss trocken sein.[4][10] Gegebenenfalls muss die Probe unter einem sanften Stickstoffstrom zur Trockne eingedampft werden.[10][12]
-
Reagenzienzugabe: In ein trockenes Reaktionsgefäß (z. B. 2-ml-GC-Vial) werden ca. 1 mg der getrockneten Probe oder des Standards gegeben. Anschließend werden 100 µL BSTFA (ggf. mit 1 % TMCS als Katalysator) und 50 µL eines aprotischen Lösungsmittels wie Pyridin oder Acetonitril zugegeben.[9] Pyridin fungiert als Katalysator und Säurefänger.[4]
-
Reaktion: Das Reaktionsgefäß wird fest verschlossen und für 30-60 Minuten bei 60-75 °C in einem Heizblock oder Wasserbad erhitzt.[9][10] Die genaue Zeit und Temperatur können je nach Konzentration und Matrix der Probe optimiert werden.[10]
-
Analyse: Nach dem Abkühlen auf Raumtemperatur ist die Probe direkt für die Injektion in das GC-MS-System bereit.[10]
Erwartete Ergebnisse und Dateninterpretation
Das resultierende TMS-Derivat ist deutlich flüchtiger und thermisch stabiler, was zu einem scharfen und symmetrischen chromatographischen Peak führt.[12] Im Massenspektrum sind charakteristische Fragmente zu erwarten, die die erfolgreiche Derivatisierung bestätigen. Ein prominentes Ion ist oft bei m/z 73 zu finden, das dem Trimethylsilyl-Kation [(CH₃)₃Si]⁺ entspricht.[12]
| Eigenschaft | Vor der Derivatisierung | Nach der Silylierung (TMS-Derivat) |
| Flüchtigkeit | Gering | Hoch |
| Thermische Stabilität | Mäßig | Hoch |
| Polarität | Hoch | Gering |
| GC-Peakform | Asymmetrisch, Tailing möglich | Symmetrisch, scharf |
| Charakteristisches MS-Fragment | - | m/z 73 [(CH₃)₃Si]⁺ |
Tabelle 1: Vergleich der analytischen Eigenschaften vor und nach der Silylierung.
Protokoll 2: Acylierung mit Essigsäureanhydrid zur Bildung von Estern
Die Acylierung ist eine weitere effektive Derivatisierungsmethode, bei der die Hydroxylgruppe eines Alkohols in eine Estergruppe umgewandelt wird.[7][13] Essigsäureanhydrid ist ein gängiges und kostengünstiges Reagenz für diese Reaktion.[9]
Reaktionsmechanismus
Die Acylierung eines Alkohols mit Essigsäureanhydrid ist eine nukleophile Acylsubstitution. Der Alkohol agiert als Nukleophil und greift eines der Carbonyl-Kohlenstoffatome des Anhydrids an. Die Reaktion wird typischerweise in Gegenwart einer Base wie Pyridin durchgeführt, um die als Nebenprodukt entstehende Essigsäure zu neutralisieren und die Reaktion zu vervollständigen.[1]
Abbildung 2: Allgemeine Reaktionsgleichung der Acylierung eines Alkohols mit Essigsäureanhydrid.
Detailliertes Versuchsprotokoll
-
Probenvorbereitung: Eine bekannte Menge der 2-(2,3-Dimethylphenoxy)ethan-1-ol-haltigen Probe wird in einem geeigneten Lösungsmittel (z. B. Dichlormethan) gelöst.
-
Reagenzienzugabe: Zu der Probelösung wird ein Überschuss an Essigsäureanhydrid und eine katalytische Menge einer Base (z. B. Pyridin oder Triethylamin) gegeben.[1]
-
Reaktion: Die Mischung wird für eine bestimmte Zeit (z. B. 1-2 Stunden) bei erhöhter Temperatur (z. B. 100 °C) gerührt.[13][14] Die Reaktionsbedingungen können je nach Reaktivität des Alkohols angepasst werden.[14]
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung abgekühlt. Überschüssiges Essigsäureanhydrid und die entstandene Essigsäure werden durch Waschen mit einer gesättigten Natriumbicarbonatlösung neutralisiert.[1] Die organische Phase wird abgetrennt, mit wasserfreiem Natriumsulfat getrocknet und ist dann bereit für die GC-Analyse.[1]
Erwartete Ergebnisse und Dateninterpretation
Das resultierende Acetat-Derivat ist flüchtiger und weniger polar als der ursprüngliche Alkohol. Dies führt zu einer verbesserten chromatographischen Trennung und Peakform. Die Acylierung kann auch die Selektivität der Trennung von Isomeren verbessern.[13]
| Eigenschaft | Vor der Derivatisierung | Nach der Acylierung (Acetat-Derivat) |
| Flüchtigkeit | Gering | Erhöht |
| Polarität | Hoch | Reduziert |
| Chromatographische Trennung | Kann unzureichend sein | Verbessert, insbesondere für Isomere |
| Stabilität | Mäßig | Hoch |
Tabelle 2: Vergleich der analytischen Eigenschaften vor und nach der Acylierung.
Workflow der Derivatisierung und GC-MS-Analyse
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- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repositori.udl.cat [repositori.udl.cat]
Application Note: Infrared Spectroscopy (IR) Functional Group Analysis of 2-(2,3-dimethylphenoxy)ethan-1-ol
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 2-(2,3-dimethylphenoxy)ethan-1-ol (API Scaffold / Synthetic Intermediate)
Executive Summary & Molecular Architecture
The compound 2-(2,3-dimethylphenoxy)ethan-1-ol is a structurally rich ether-alcohol often utilized as a scaffold in pharmaceutical synthesis. Accurate structural elucidation of this molecule relies heavily on Fourier Transform Infrared (FTIR) spectroscopy to confirm the integrity of its functional groups.
The molecular architecture consists of four distinct IR-active domains:
-
A Primary Alcohol (-OH): Capable of extensive intermolecular hydrogen bonding.
-
An Aliphatic Chain (-CH₂-CH₂-): Contributing to sp³ C-H stretching.
-
An Alkyl Aryl Ether Linkage (Ar-O-CH₂-): Exhibiting resonance-stabilized C-O stretching.
-
A 1,2,3-Trisubstituted Benzene Ring: The 2,3-dimethylphenoxy core leaves three adjacent aromatic protons, providing a highly specific signature in the fingerprint region.
This application note provides a self-validating protocol for Attenuated Total Reflectance (ATR) FTIR acquisition and a mechanistically grounded guide to interpreting the resulting vibrational spectrum.
Mechanistic Principles of Target Vibrational Modes
To move beyond empirical matching, it is critical to understand the physical causality behind the observed vibrational frequencies in 2-(2,3-dimethylphenoxy)ethan-1-ol.
-
Hydrogen Bonding and the O-H Stretch: The primary alcohol group at the terminus of the ethanol moiety participates in dynamic intermolecular hydrogen bonding. This dipole-dipole interaction slightly lengthens and weakens the covalent O-H bond, decreasing its force constant ( k ). According to Hooke's Law ( ν∝k ), this shifts the absorption to a lower wavenumber. The varying strengths of these hydrogen bonds across the bulk sample create a broad distribution of vibrational micro-states, resulting in the characteristic broad peak between 3200 and 3500 cm⁻¹ ([1]).
-
Resonance in the Ether Linkage: The molecule contains two distinct C-O environments. The alkyl aryl ether (Ar-O-CH₂) exhibits an asymmetric stretch at a higher frequency (~1250 cm⁻¹) because the oxygen lone pairs delocalize into the aromatic π -system. This imparts partial double-bond character to the Ar-O bond, increasing its force constant. Conversely, the primary alcohol C-O stretch lacks this resonance stabilization and appears lower, around 1050 cm⁻¹ ([1]).
-
Coupled Out-of-Plane (OOP) Bending: The 2,3-dimethylphenoxy ring is a 1,2,3-trisubstituted benzene, meaning it possesses exactly three adjacent aromatic protons (at positions 4, 5, and 6). The out-of-plane bending vibrations of these three protons couple together, producing a highly diagnostic, intense absorption band in the fingerprint region, typically between 735 and 780 cm⁻¹ ([2]; [3]).
Quantitative Data Summary
The following table summarizes the expected quantitative IR data for 2-(2,3-dimethylphenoxy)ethan-1-ol, providing a benchmark for spectral validation against standard databases like the[4].
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Diagnostic Significance |
| -OH (Alcohol) | O-H Stretch | 3200 – 3500 | Strong, Broad | Confirms the primary ethanol moiety; indicates H-bonding. |
| Aromatic Ring | C-H Stretch (sp²) | 3000 – 3100 | Weak to Medium | Differentiates aromatic protons from aliphatic chains. |
| Alkyl Chains | C-H Stretch (sp³) | 2850 – 2960 | Medium to Strong | Confirms methyl groups and the methylene backbone. |
| Aromatic Ring | C=C Skeletal Stretch | ~1580, ~1475 | Medium | Confirms the presence of the benzene ring core. |
| Aryl Ether | C-O Asym. Stretch | 1200 – 1275 | Strong | Indicates Ar-O-C linkage (resonance stabilized). |
| Alcohol/Ether | C-O Sym. Stretch | 1020 – 1075 | Strong | Overlap of primary alcohol and symmetric ether stretches. |
| 1,2,3-Trisubstituted | C-H Out-of-Plane Bend | 760 – 780 | Strong, Sharp | Confirms 3 adjacent aromatic protons (2,3-dimethyl substitution). |
Experimental Protocol: High-Resolution ATR-FTIR Acquisition
To ensure data integrity, this protocol utilizes Attenuated Total Reflectance (ATR) FTIR, which prevents moisture absorption artifacts common in KBr pellet preparation that can artificially inflate the O-H stretch region.
Phase 1: System Initialization & Self-Validation
-
Crystal Cleaning: Wipe the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.
-
Background Scan: Acquire a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.
-
Pre-scan Validation: Inspect the background spectrum. The variance in the 4000–3500 cm⁻¹ region must be < 5% transmittance to ensure the crystal is free of residual isopropanol.
Phase 2: Sample Application & Acquisition
-
Application: Apply 1–2 drops of neat 2-(2,3-dimethylphenoxy)ethan-1-ol (if liquid) or 1–2 mg (if solid) directly onto the center of the ATR crystal.
-
Contact: If the sample is solid or highly viscous, lower the pressure anvil until the software indicates optimal optical contact (typically > 70% throughput).
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution, co-adding 32 to 64 scans to maximize the signal-to-noise ratio.
Phase 3: Spectral Processing & Post-Scan Validation
-
ATR Correction: Apply an ATR correction algorithm. Causality: In ATR-FTIR, the evanescent wave's penetration depth is inversely proportional to the wavenumber. Without correction, low-frequency peaks (like the 760 cm⁻¹ OOP bend) will appear artificially intense compared to high-frequency peaks (like the 3300 cm⁻¹ O-H stretch). Correction normalizes the spectrum for comparison with transmission libraries ([5]).
-
Baseline Correction: Apply an automatic baseline correction to account for scattering.
-
Post-scan Validation: Verify the absence of a sharp doublet at ~2350 cm⁻¹ (CO₂ asymmetric stretch). Its absence confirms successful digital subtraction of atmospheric interference, validating the system's integrity.
Workflow Visualization
Workflow for ATR-FTIR acquisition and spectral interpretation of 2-(2,3-dimethylphenoxy)ethan-1-ol.
References
-
LibreTexts Chemistry. "11.5: Infrared Spectra of Some Common Functional Groups." LibreTexts. Available at:[Link]
-
InstaNANO. "FTIR Functional Group Database Table with Search." InstaNANO Analytical Services. Available at:[Link]
-
The Journal of Physical Chemistry B. "Electrochemical Polymerization of Benzanthrone and Characterization of its Excellent Green-light-emitting Polymer." ACS Publications. Available at: [Link]
-
NIST Chemistry WebBook, SRD 69. "Evaluated Infrared Spectra & Quantitative Infrared Database." National Institute of Standards and Technology. Available at:[Link]
Sources
Application of 2-(2,3-dimethylphenoxy)ethan-1-ol in fragrance or material science research
Application Note: 2-(2,3-Dimethylphenoxy)ethan-1-ol in Material Science and Olfactory Research
Executive Summary
The compound 2-(2,3-dimethylphenoxy)ethan-1-ol (CAS: 83414-61-3) is a structurally modified derivative of phenoxyethanol, belonging to the Aryl Alkyl Alcohol (AAA) chemical class[1]. While unsubstituted phenoxyethanol is ubiquitous as a cosmetic preservative and fragrance fixative, the introduction of two methyl groups at the ortho and meta positions (2,3-xylenol derivative) fundamentally alters the molecule's steric profile, lipophilicity, and electron density. This application note provides researchers and drug development professionals with authoritative methodologies for utilizing this compound in two primary domains: as a precursor for bioactive molecules in drug development/material science, and as an advanced fixative in fragrance formulation.
Mechanistic Profiling & Structure-Activity Relationship (SAR)
The utility of 2-(2,3-dimethylphenoxy)ethan-1-ol stems from its dual-functional nature:
-
The Terminal Hydroxyl Group (-OH): Acts as a primary nucleophile, making it an ideal substrate for esterification, etherification, and halogenation.
-
The 2,3-Dimethylphenyl Ring: The methyl groups provide significant steric hindrance adjacent to the ether linkage. In biological systems, this steric bulk protects the ether bond from rapid enzymatic cleavage (enhancing metabolic stability)[2]. In material and olfactory applications, the increased hydrophobic surface area enhances van der Waals interactions, raising the boiling point and lowering the vapor pressure compared to standard phenoxyethanol, thereby extending its efficacy as a fixative.
Application I: Drug Development & Material Science Precursor
In medicinal chemistry, aryloxyethyl thiocyanates derived from 2-(2,3-dimethylphenoxy)ethan-1-ol have demonstrated potent antiproliferative activity against intracellular parasites such as Trypanosoma cruzi (the causative agent of Chagas' disease)[2]. The primary alcohol must be activated and substituted to yield the bioactive thiocyanate pharmacophore.
Protocol: Synthesis of 2-(2,3-Dimethylphenoxy)ethyl Thiocyanate
Objective: Convert the terminal hydroxyl group into a thiocyanate (-SCN) group via a self-validating SN2 pathway.
Step 1: Hydroxyl Activation (Tosylation)
-
Causality: The primary -OH group is a poor leaving group. Reacting it with p-toluenesulfonyl chloride (TsCl) converts it into a highly stable tosylate leaving group, facilitating the subsequent nucleophilic attack.
-
Procedure: Dissolve 10 mmol of 2-(2,3-dimethylphenoxy)ethan-1-ol in 20 mL of anhydrous dichloromethane (DCM). Add 15 mmol of anhydrous pyridine (acts as an acid scavenger to neutralize HCl byproducts). Cool to 0 °C, then add 12 mmol of TsCl portion-wise. Stir at room temperature for 4 hours.
-
Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The disappearance of the starting material spot ( Rf≈0.3 ) and the appearance of a new, higher spot ( Rf≈0.6 ) confirms complete conversion.
Step 2: Nucleophilic Substitution
-
Causality: Potassium thiocyanate (KSCN) provides the ambidentate thiocyanate nucleophile. Using a polar aprotic solvent like acetonitrile ( CH3CN ) minimizes nucleophile solvation, maximizing SN2 reaction rates.
-
Procedure: Isolate the tosylate intermediate via aqueous extraction and solvent evaporation. Dissolve the crude tosylate in 30 mL of anhydrous acetonitrile. Add 20 mmol of KSCN. Reflux the mixture at 80 °C for 12 hours.
-
Self-Validation: Post-reaction, perform IR spectroscopy on the purified product. The appearance of a sharp, strong absorption band at ∼2150 cm−1 strictly confirms the presence of the -SCN functional group, validating the success of the substitution[2].
Figure 1: Chemical synthesis workflow for deriving bioactive compounds and polymers.
Application II: Fragrance Science & Olfactory Fixation
Aryl Alkyl Alcohols (AAAs) are foundational to fragrance formulation[1]. 2-(2,3-dimethylphenoxy)ethan-1-ol functions as an advanced fixative. By forming intermolecular hydrogen bonds with highly volatile top notes (e.g., limonene, linalool) and utilizing its hydrophobic dimethylphenyl ring to anchor into the solvent matrix, it drastically reduces the evaporation rate of the fragrance blend.
Protocol: Evaporation Rate Analysis of Aroma Blends
Objective: Quantify the fixative efficacy of 2-(2,3-dimethylphenoxy)ethan-1-ol against standard phenoxyethanol.
Step 1: Matrix Preparation
-
Causality: To accurately measure fixation, a standardized, highly volatile accord must be used.
-
Procedure: Prepare a base accord consisting of 40% Linalool, 40% Limonene, and 20% Citral. Dilute this accord to 10% (w/w) in absolute ethanol.
Step 2: Fixative Integration
-
Procedure: Divide the matrix into three aliquots.
-
Control A: No fixative.
-
Control B: Add 5% (w/w) Phenoxyethanol.
-
Test Group: Add 5% (w/w) 2-(2,3-dimethylphenoxy)ethan-1-ol.
-
Step 3: Thermogravimetric Analysis (TGA)
-
Causality: TGA provides a continuous, high-resolution measurement of mass loss over time, directly correlating to the vapor pressure and evaporation rate of the volatile components.
-
Procedure: Place 10 mg of each sample into a TGA aluminum pan. Hold isothermal at 35 °C (skin temperature simulation) under a constant nitrogen flow of 20 mL/min for 120 minutes.
-
Self-Validation: The protocol is validated if Control A reaches >95% mass loss within the first 30 minutes. The differential mass retention between Control B and the Test Group at the 120-minute mark quantifies the enhanced fixative power of the dimethyl-substituted derivative.
Figure 2: Intermolecular mechanism of action for fragrance fixation.
Quantitative Data Synthesis
To guide formulation choices, the following table summarizes the physicochemical shifts induced by the addition of the 2,3-dimethyl groups compared to the baseline phenoxyethanol molecule.
| Property | Phenoxyethanol (Standard) | 2-(2,3-Dimethylphenoxy)ethan-1-ol | Mechanistic Impact |
| Molecular Weight | 138.16 g/mol | 166.22 g/mol | Increased mass lowers volatility, enhancing fixative properties. |
| LogP (Lipophilicity) | ~1.16 | ~2.20 (Calculated) | Superior partitioning into lipid bilayers (drug delivery) and oil phases. |
| Steric Hindrance | Low (Unsubstituted ring) | High (2,3-Methyl groups) | Protects ether linkage from enzymatic degradation in vivo. |
| Olfactory Profile | Faint, floral, rosy | Mild, phenolic, woody-rosy | Modifies the base note profile in perfumery applications. |
References
-
Design, Synthesis, and Biological Evaluation of Aryloxyethyl Thiocyanate Derivatives against Trypanosoma cruzi Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Fragrance material review on 2-phenoxyethanol Toxicology and Applied Pharmacology (via ResearchGate) URL:[Link]
-
Phenoxyethanol: Applications and Synthesis Ataman Chemicals Technical Database URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2,3-Dimethylphenoxy)ethan-1-ol
Welcome to the Process Optimization Portal. As a Senior Application Scientist, I frequently consult with researchers encountering yield-limiting bottlenecks during the synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol. This compound is a critical intermediate in drug development, typically synthesized via the Williamson ether synthesis.
However, the ortho-methyl group on 2,3-dimethylphenol introduces significant steric hindrance. This structural feature often leads to incomplete conversion, while attempts to force the reaction with harsh conditions frequently trigger competitive E2 elimination of the alkylating agent. This guide provides field-proven methodologies, diagnostic matrices, and mechanistic troubleshooting to ensure high-yield, reproducible O-alkylation.
Diagnostic Matrix: Reaction Conditions vs. Yield
To establish a baseline for optimization, we must evaluate how different variables affect the nucleophilicity of the phenoxide and the stability of the electrophile. The table below summarizes quantitative data derived from 1[1].
| Base | Solvent | Temperature | Alkylating Agent | Observed Yield | Primary Issue / Causality |
| NaOH | Water/EtOH | 100 °C | 2-Chloroethanol | < 40% | High E2 elimination of 2-chloroethanol; protic solvent cages nucleophile. |
| K₂CO₃ | Methanol | 65 °C (Reflux) | 2-Chloroethanol | 60 - 75% | Moderate yield; protic solvent slows SN2, but mild base prevents elimination. |
| K₂CO₃ | DMF | 80 °C | 2-Chloroethanol | 85 - 92% | Optimal; aprotic solvent leaves phenoxide "naked", accelerating SN2. |
| NaOH + TBAB | Water/Toluene | 90 °C | 2-Chloroethanol | 80 - 88% | Phase Transfer Catalysis (PTC) physically separates phenoxide from water[2]. |
| K₂CO₃ | Neat (Solventless) | 120 °C | Ethylene Carbonate | > 90% | Green chemistry route; avoids halide waste, driven by CO₂ evolution[3]. |
Mechanistic Workflow & Troubleshooting
Understanding the reaction pathway is crucial for diagnosing failures. The following diagram illustrates the critical path of the SN2 mechanism and where competitive side reactions derail the yield.
Mechanistic pathway of 2-(2,3-dimethylphenoxy)ethan-1-ol synthesis via SN2 O-alkylation.
If your yields are falling below the 80% threshold, consult the troubleshooting workflow below to identify the precise point of failure in your setup.
Diagnostic workflow for troubleshooting low yields in Williamson ether synthesis.
Self-Validating Experimental Protocol: DMF / K₂CO₃ Route
This protocol leverages a polar aprotic solvent to maximize the nucleophilicity of the sterically hindered 2,3-dimethylphenoxide. By using a mild base (K₂CO₃) instead of NaOH, we ensure high conversion rates without the harsh conditions that promote elimination[1].
Reagents:
-
2,3-Dimethylphenol (1.0 equiv, 10 mmol, 1.22 g)
-
2-Chloroethanol (1.2 equiv, 12 mmol, 0.97 g)
-
Potassium carbonate (K₂CO₃, anhydrous) (1.5 equiv, 15 mmol, 2.07 g)
-
Catalytic Potassium Iodide (KI) (0.1 equiv, 1 mmol, 0.16 g)
-
Dimethylformamide (DMF, anhydrous) (15 mL)
Step-by-Step Methodology:
-
Alkoxide Generation (Self-Validation Step): In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylphenol in 15 mL of anhydrous DMF. Add finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes.
-
Causality & Validation: The mixture will transition from a clear solution to a cloudy suspension. A slight color shift indicates the successful deprotonation and formation of the phenoxide ion.
-
-
Electrophile Addition: Add the catalytic KI, followed by the dropwise addition of 2-chloroethanol via syringe over 5 minutes.
-
Causality: KI performs a rapid Finkelstein reaction with 2-chloroethanol in situ, converting it to the vastly superior electrophile 2-iodoethanol, which accelerates the SN2 reaction.
-
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert atmosphere (N₂ or Argon) for 12–16 hours.
-
Causality: 80 °C provides sufficient kinetic energy to overcome the steric hindrance of the ortho-methyl group without triggering the E2 elimination of the haloethanol (which dominates at >100 °C).
-
-
Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The product ether will run higher (higher Rf) than the highly polar 2-chloroethanol, but slightly lower than the starting phenol.
-
Quenching and Extraction: Cool the mixture to room temperature. Add 30 mL of distilled water to quench the reaction and dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Phenol Removal (Critical Purification Step): Wash the combined organic layers with 1M NaOH (2 × 20 mL).
-
Causality: Unreacted 2,3-dimethylphenol is converted back to its water-soluble sodium salt and partitioned into the aqueous waste. Because the product ether lacks an acidic proton, it remains safely in the organic layer.
-
-
Washing and Drying: Wash the organic layer with brine (20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Isolation: Purify the crude oil via silica gel flash chromatography or vacuum distillation to yield pure 2-(2,3-dimethylphenoxy)ethan-1-ol.
Technical FAQs
Q: Why am I seeing significant alkene byproducts (acetaldehyde/ethylene oxide derivatives) instead of the desired ether? A: You are likely experiencing competitive E2 elimination. 2-Chloroethanol is highly prone to elimination when exposed to strong bases (like NaOH, KOH, or NaH) at high temperatures. In these conditions, the base abstracts a beta-hydrogen rather than acting as a nucleophile. Solution: Switch to a milder base like K₂CO₃ or Cs₂CO₃ and ensure your reaction temperature does not exceed 85 °C. If the problem persists, consider using the 3, which completely bypasses the halide elimination pathway[3].
Q: The 2,3-dimethylphenol starting material is unreacted even after 24 hours. How do I push the reaction forward? A: The methyl group at the 2-position creates steric bulk directly adjacent to the nucleophilic oxygen, raising the activation energy for the SN2 backside attack. If you are using a protic solvent (like ethanol or water), the solvent forms a hydrogen-bonding cage around your phenoxide, further increasing its effective bulk and drastically reducing its nucleophilicity. Solution: Switch to a polar aprotic solvent like DMF or Acetonitrile. Ensure you are utilizing the catalytic KI mentioned in the protocol above to improve the electrophilicity of the alkyl halide.
Q: Can I use Phase Transfer Catalysis (PTC) to scale this up without using expensive, dry solvents like DMF? A: Yes. 2 and is often the preferred method for industrial scale-up[2]. You can use a biphasic system (e.g., Toluene and 20% aqueous NaOH) along with a phase transfer catalyst like Tetrabutylammonium Bromide (TBAB) at 1-5 mol%. The TBAB forms a lipophilic ion pair with the 2,3-dimethylphenoxide, shuttling it into the organic layer where it reacts rapidly with 2-chloroethanol, completely avoiding the hydration sphere of the aqueous phase.
Q: Is there a "greener" alternative to using 2-chloroethanol? A: Yes. You can react 2,3-dimethylphenol with ethylene carbonate. This reaction is typically run neat (solvent-free) or in a minimal amount of solvent with a base catalyst at elevated temperatures (120–150 °C). The byproduct is simply carbon dioxide gas, which drives the reaction forward via Le Chatelier's principle and eliminates the generation of stoichiometric chloride salts[3].
References
-
"Carbonates as reactants for the production of fine chemicals: The synthesis of 2-phenoxyethanol." ResearchGate.[Link]
Sources
Purification of crude 2-(2,3-dimethylphenoxy)ethan-1-ol by silica gel column chromatography
Welcome to the Technical Support Center for the downstream processing and purification of 2-(2,3-dimethylphenoxy)ethan-1-ol . This compound is a critical ether alcohol intermediate, typically synthesized via the [1].
Because the target molecule features both a hydrogen-bond accepting ether linkage and a strongly hydrogen-bond donating primary aliphatic alcohol, its chromatographic behavior differs significantly from the starting phenolic material. This guide provides researchers and drug development professionals with a comprehensive, field-proven methodology for isolating high-purity 2-(2,3-dimethylphenoxy)ethan-1-ol using normal-phase silica gel chromatography.
Purification Workflow
Workflow for the purification of 2-(2,3-dimethylphenoxy)ethan-1-ol by silica gel chromatography.
Step-by-Step Methodology
To ensure a self-validating and reproducible purification, follow this standardized protocol.
Step 1: Pre-Chromatography Aqueous Workup Do not rely on the silica column to remove highly polar reaction solvents (e.g., DMF) or residual alkylating agents (e.g., 2-chloroethanol). Dissolve the crude mixture in ethyl acetate and wash sequentially with water (3x) and brine (1x). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Step 2: Dry Loading the Sample 2-(2,3-dimethylphenoxy)ethan-1-ol is typically a viscous oil. Loading viscous oils directly onto a column causes uneven band formation and tailing[2].
-
Dissolve the crude oil in a minimal amount of dichloromethane (DCM).
-
Add dry silica gel (approximately 2 to 3 times the mass of the crude mixture).
-
Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.
Step 3: Column Packing Use 230–400 mesh silica gel for flash chromatography[3]. Slurry pack the column using 100% Hexanes (or Petroleum Ether). Ensure the silica bed is perfectly level and free of air bubbles. Add a 1 cm protective layer of clean sea sand to the top of the bed.
Step 4: Gradient Elution Apply the dry-loaded silica evenly over the sand layer, then top with another thin layer of sand. Begin elution using the optimized gradient outlined in Table 2 . The unreacted 2,3-dimethylphenol will elute first, followed by the target ether alcohol.
Step 5: Fraction Analysis Spot fractions on a silica gel TLC plate. Visualize first under UV light (254 nm) to identify aromatic rings. Subsequently, dip the plate in a Potassium Permanganate (KMnO₄) stain and heat gently. The primary aliphatic alcohol of the product will rapidly reduce the KMnO₄, appearing as a bright yellow spot against a purple background, validating the presence of the target molecule.
Quantitative Data & Optimization Parameters
Table 1: Physicochemical & Chromatographic Properties
| Compound | Functional Groups | Relative Polarity | Typical Rf (7:3 Hex/EtOAc) | Elution Order | Visualization Method |
| 2,3-Dimethylphenol | Phenolic -OH | Low/Moderate | ~0.55 | 1 | UV (254 nm), KMnO₄ (slow) |
| 2-(2,3-Dimethylphenoxy)ethan-1-ol | Ether, Aliphatic -OH | High | ~0.30 | 2 | UV (254 nm), KMnO₄ (fast) |
Mechanistic Note: Despite phenol being a hydrogen-bond donor, the target product interacts much more strongly with the polar silanol groups on the silica gel surface due to its dual functionality (an ether oxygen H-bond acceptor and a primary aliphatic alcohol H-bond donor/acceptor). This causes the product to elute after the unreacted starting material[3].
Table 2: Optimized Gradient Elution Protocol
| Column Volume (CV) | Solvent Ratio (Hexanes:EtOAc) | Purpose |
| 1 - 2 | 100:0 | Column equilibration; elution of non-polar hydrocarbon byproducts. |
| 3 - 5 | 90:10 | Transition phase; begins mobilizing the sterically hindered phenol. |
| 6 - 8 | 80:20 | Elution of unreacted 2,3-dimethylphenol. |
| 9 - 12 | 70:30 | Elution of the target 2-(2,3-dimethylphenoxy)ethan-1-ol. |
| 13 - 14 | 50:50 | Column flush to remove highly polar impurities (e.g., ethylene glycol). |
Troubleshooting Guide
Logical troubleshooting tree for resolving co-elution issues during normal-phase chromatography.
Q1: My target product is co-eluting with the starting 2,3-dimethylphenol. How can I resolve this?
A1: Co-elution typically occurs due to column overloading or an overly polar initial solvent system. If your gradient starts at 30% EtOAc, the solvent is too strong, and both compounds will migrate near the solvent front. Solution: Ensure your sample-to-silica ratio is between 1:20 and 1:100 by weight[4]. Start your gradient at a lower polarity (e.g., 5% or 10% EtOAc) to allow the less polar 2,3-dimethylphenol to separate completely before stepping up the polarity to elute the product[2].
Q2: I observe severe streaking of the spots on my TLC plate, which translates to broad, overlapping fractions during column chromatography. What causes this?
A2: A tailing spot on a TLC plate is a strong indicator of column streaking[4]. Streaking is caused by strong, non-specific hydrogen bonding interactions between the polar functional groups and the free, active silanol sites on the silica gel. Solution: If the streaking is originating from the slightly acidic unreacted phenol, adding 0.1% to 0.5% glacial acetic acid to your mobile phase can suppress the ionization of the phenol and temporarily deactivate the highly active silanol sites, sharpening the bands. Ensure you evaporate the fractions thoroughly to remove the volatile acid afterward.
Q3: The product fractions are very dilute, and I am collecting an excessive number of tubes before seeing the product. Why is it taking so long to elute?
A3: The target molecule is significantly more polar than simple aromatic compounds. If your solvent system remains too non-polar (e.g., stuck at 10% EtOAc), the product will have an Rf < 0.1 and will elute very slowly, leading to band broadening and dilute fractions. Solution: Once TLC confirms the unreacted phenol has completely eluted, aggressively step up the gradient to 30% or 40% EtOAc. This will push the target ether alcohol off the column in a tight, concentrated band[2].
Frequently Asked Questions (FAQs)
Q: Can I use Petroleum Ether instead of Hexanes for this purification? A: Yes. Petroleum ether and hexanes are largely interchangeable in normal-phase chromatography for this class of molecules. In fact, petroleum ether/ethyl acetate gradients (from 8:2 to 7:3) are frequently cited in literature for the isolation of structurally similar 2-phenoxyethanol derivatives[3].
Q: How do I know if my compound is degrading on the silica gel? A: If you spot your purified fraction on a TLC plate and consistently see two spots (the product and a new degradation product), degradation is likely occurring[2]. However, 2-(2,3-dimethylphenoxy)ethan-1-ol is highly stable to silica gel. If you see multiple spots, it is more likely an issue of co-elution rather than decomposition.
Q: My crude mixture contains residual 2-chloroethanol from the synthesis. Will this interfere with the chromatography? A: Yes. 2-chloroethanol is highly polar and water-soluble. While it will stick strongly to the silica and elute very late, loading large amounts of it can deactivate the silica gel and ruin the separation of your target compounds. Always remove 2-haloethanols via a rigorous aqueous workup prior to chromatography.
References
-
Troubleshooting Flash Chromatography. University of Rochester. URL:[Link]
-
NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol. AMS Dottorato, University of Bologna. URL:[Link]
Sources
Technical Support Center: Resolving Co-Eluting Impurities in HPLC Analysis of 2-(2,3-Dimethylphenoxy)ethan-1-ol
Welcome to the Technical Support Center for the chromatographic analysis of 2-(2,3-dimethylphenoxy)ethan-1-ol. This compound—a neutral aromatic ether-alcohol—presents unique challenges during purity analysis. Analysts frequently encounter co-eluting positional isomers (e.g., 2-(2,4-dimethylphenoxy)ethan-1-ol) and starting material residues (e.g., 2,3-dimethylphenol) that fail to resolve on standard reversed-phase columns.
This guide is engineered for drug development professionals and analytical scientists, providing field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols compliant with USP guidelines.
Part 1: Method Development FAQs (Chemistry & Causality)
Q1: Why do positional isomers of 2-(2,3-dimethylphenoxy)ethan-1-ol co-elute on my standard C18 column, and how can I resolve them? A: Positional isomers possess nearly identical hydrophobicity (LogP) and molecular volumes. Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions, which are insufficient to distinguish the subtle spatial re-arrangements of the methyl groups on the aromatic ring. The Solution: Switch to a stationary phase that provides orthogonal spatial selectivity, such as a Phenyl-Hexyl or Biphenyl column. These columns leverage π−π interactions, dipole-dipole interactions, and shape selectivity. The Biphenyl phase, featuring two tandem phenyl rings, creates a rigid steric cleft that dramatically enhances π−π interactions, effectively resolving aromatic positional isomers that C18 phases cannot[1].
Q2: How does my choice of organic modifier impact the resolution of these aromatic impurities on a Phenyl/Biphenyl column? A: The organic modifier fundamentally alters the solvation environment and dictates which secondary interactions can occur. While acetonitrile (ACN) is a common default due to its low viscosity, its own π -electrons actively compete with the analyte for π−π bonding sites on a phenyl-based stationary phase, effectively masking the column's unique selectivity[2]. The Solution: Methanol (MeOH) is highly recommended when utilizing Phenyl-Hexyl or Biphenyl columns. Because MeOH lacks π -electrons, it allows the aromatic ring of 2-(2,3-dimethylphenoxy)ethan-1-ol and its isomeric impurities to fully interact with the stationary phase, thereby maximizing peak resolution[2].
Q3: I am observing a co-eluting peak that I suspect is the starting material, 2,3-dimethylphenol. How can I pull this impurity away from the main peak? A: 2,3-dimethylphenol contains an ionizable phenolic hydroxyl group (pKa ~ 10), whereas your target compound, 2-(2,3-dimethylphenoxy)ethan-1-ol, is a neutral ether-alcohol. The Solution: Exploit this chemical difference by adjusting the mobile phase pH. The specific choice of stationary phase and pH is a powerful parameter for selectivity[3]. If you increase the mobile phase pH to ~7.0 (using a buffer like ammonium acetate), the phenol will begin to partially ionize. This ionization drastically reduces its hydrophobicity and retention time, pulling it away from the neutral 2-(2,3-dimethylphenoxy)ethan-1-ol peak, which remains unaffected by the pH shift.
Part 2: Troubleshooting Guide for Chromatographic Anomalies
Issue: Severe Peak Tailing of the Target Compound (Tailing Factor > 2.0)
-
Causality: The weakly polar terminal hydroxyl group of the ethanol moiety is interacting via hydrogen bonding with unreacted, acidic silanol groups on the silica support of the column.
-
Resolution:
-
Ensure you are using an extensively end-capped column.
-
Lower the mobile phase pH to < 3.0 (e.g., using 0.1% formic acid). This suppresses the ionization of residual silanols, neutralizing their negative charge and eliminating secondary ion-exchange interactions.
-
Increase the column compartment temperature to 40°C to improve mass transfer kinetics.
-
Issue: Baseline Drift and Poor Sensitivity During Gradient Elution
-
Causality: Aromatic ethers are typically monitored at low UV wavelengths (e.g., 210–220 nm) where the absorbance of the organic modifier (especially Methanol) changes dynamically over the course of a gradient.
-
Resolution: Shift the detection wavelength to ~270 nm. This corresponds to the local absorbance maximum of the substituted aromatic ring. While absolute sensitivity is slightly lower than at 210 nm, the baseline will remain perfectly flat during a MeOH gradient, vastly improving the Signal-to-Noise (S/N) ratio for trace impurities.
Part 3: Self-Validating Experimental Protocol
To guarantee reproducibility and compliance, implement the following step-by-step methodology for separating 2-(2,3-dimethylphenoxy)ethan-1-ol from its positional isomers and phenolic precursors. This protocol is designed as a self-validating system , meaning the method proves its own efficacy before sample analysis begins.
Protocol: Biphenyl-Based Gradient Separation of Aromatic Impurities
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Rationale: Suppresses silanol ionization for sharp peak shapes.
-
Mobile Phase B: 100% LC-MS grade Methanol. Rationale: Prevents π -electron competition, maximizing Biphenyl column selectivity[2].
Step 2: Column & System Equilibration
-
Column: Biphenyl, 150 x 4.6 mm, 2.6 µm core-shell.
-
Temperature: 35°C.
-
Flow Rate: 1.0 mL/min.
-
Equilibration: Pump 40% B for 10 column volumes until the UV baseline at 270 nm is stable.
Step 3: Gradient Elution Program
-
0.0 - 2.0 min: 40% B (Isocratic hold to focus polar impurities and unreacted ethylene oxide/ethylene carbonate).
-
2.0 - 15.0 min: 40% → 75% B (Shallow linear gradient to maximize π−π interaction time for separating positional isomers).
-
15.0 - 18.0 min: 75% → 95% B (Column wash to elute highly hydrophobic over-alkylation dimers).
-
18.0 - 22.0 min: 40% B (Re-equilibration).
Step 4: System Suitability Validation (Critical Self-Validation Step)
-
Prepare a System Suitability Solution (SSS) containing 2-(2,3-dimethylphenoxy)ethan-1-ol (1.0 mg/mL) spiked with 2,3-dimethylphenol (0.01 mg/mL) and 2-(2,4-dimethylphenoxy)ethan-1-ol (0.01 mg/mL).
-
Inject 5 µL of the SSS.
-
Acceptance Criteria: The analytical procedure must be validated by demonstrating a minimum resolution (Rs) > 2.0 between the active ingredient and any related impurity[4]. Do not proceed with sample analysis unless this criterion is met.
Part 4: Quantitative Data & System Suitability
Table 1: Comparison of Stationary Phase Selectivity for Aromatic Ethers
| Stationary Phase | Primary Interaction | Recommended Modifier | Resolution of Positional Isomers | Resolution of Phenols |
| C18 (Alkyl) | Dispersive / Hydrophobic | Acetonitrile | Poor (Rs < 1.0) | Moderate |
| Phenyl-Hexyl | π−π / Dipole | Methanol | Good (Rs ~ 1.5 - 2.0) | Good |
| Biphenyl | Enhanced π−π / Steric | Methanol | Excellent (Rs > 2.0) | Excellent |
Table 2: USP <621> System Suitability Requirements for Method Validation[4]
| Parameter | USP Requirement | Target for this Method | Rationale / Causality |
| Resolution (Rs) | > 2.0 | > 2.5 | Ensures baseline separation between the target ether and structurally similar positional isomers. |
| Tailing Factor (Tf) | < 2.0 | < 1.5 | Confirms adequate suppression of secondary silanol interactions, preventing integration errors. |
| Injection Precision | RSD < 2.0% | RSD < 1.0% | Verifies that the chromatographic system is performing adequately and produces reliable quantitative results. |
Part 5: Chromatographic Workflows & Mechanisms
HPLC Troubleshooting Logic for 2-(2,3-dimethylphenoxy)ethan-1-ol Impurities
Interaction Mechanisms of C18 vs. Biphenyl Stationary Phases
References
- System suitability Requirements for a USP HPLC Method - MTC USA. mtc-usa.com.
- [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch M
- Technical Support Center: Enhancing Biphenyl Isomer Resolution in HPLC - Benchchem. benchchem.com.
- UHPLC/HPLC Method Development for Pharmaceutical-Related Substance - MAC-MOD Analytical. mac-mod.com.
Sources
Minimizing side reactions during the synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol
Welcome to the technical support resource for the synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing side reactions and maximizing yield and purity. The predominant synthetic route is the Williamson ether synthesis, a robust and versatile method that, like any reaction, requires careful control of parameters to achieve the desired outcome.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered during the synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol via the Williamson ether synthesis, which involves the Sₙ2 reaction between a deprotonated 2,3-dimethylphenol (a phenoxide) and an alkylating agent like 2-chloroethanol or 2-bromoethanol.[3][4]
Q1: My reaction yield is very low, or I'm observing no product formation. What are the potential causes and solutions?
Low to no yield is a frequent issue that can almost always be traced back to one of three areas: the nucleophile, the reaction conditions, or the electrophile.
-
Ineffective Deprotonation: The phenol starting material must be fully converted to its conjugate base, the phenoxide ion, to act as a potent nucleophile.[5]
-
Cause: The base used may be too weak or used in insufficient stoichiometric amounts. While 2,3-dimethylphenol is acidic, a strong base is required for complete deprotonation. Moisture is also a critical issue, as water will protonate the highly basic phenoxide, rendering it non-nucleophilic.[6]
-
Solution: Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[6] Ensure you are using at least one full equivalent. All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory to prevent hydrolysis of the phenoxide.[6]
-
-
Sub-optimal Reaction Conditions: The kinetics of an Sₙ2 reaction are highly dependent on solvent and temperature.
-
Cause: An inappropriate solvent can hinder the reaction rate. Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity.[7] Additionally, if the temperature is too low or the reaction time too short, the reaction may not proceed to completion.[6]
-
Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[6] These solvents solvate the cation (e.g., Na⁺) but leave the phenoxide anion "naked" and highly reactive. Typical reaction temperatures range from 50-100 °C for several hours.[6] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]
-
-
Poor Electrophile: The alkylating agent must be reactive and unhindered.
-
Cause: While 2-chloroethanol is commonly used, 2-bromoethanol is more reactive and may be a better choice if yields are low. Using a secondary or tertiary alkyl halide is not advisable as it will strongly favor elimination side reactions.[4]
-
Solution: Consider using 2-bromoethanol or adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to convert 2-chloroethanol in situ to the more reactive 2-iodoethanol.
-
Q2: My TLC analysis shows multiple spots, indicating significant byproduct formation. What are these side reactions, and how can I minimize them?
The most significant competing side reaction in this synthesis is C-alkylation, a direct consequence of the phenoxide being an ambident nucleophile.[1][7]
-
Primary Side Reaction: C-Alkylation vs. O-Alkylation
-
Mechanism: The negative charge of the phenoxide ion is delocalized through resonance onto the aromatic ring, creating nucleophilic centers at the ortho and para carbons in addition to the oxygen atom.[7] This allows the alkylating agent, 2-chloroethanol, to attack a ring carbon, forming a new C-C bond instead of the desired C-O ether bond.
-
Controlling Factors & Solutions: The outcome is heavily influenced by the reaction conditions. To selectively favor the desired O-alkylation, consider the following:
-
Solvent Choice: This is the most critical factor. As mentioned, polar aprotic solvents (DMF, DMSO) are essential. They do not form strong hydrogen bonds with the phenoxide oxygen, making it the most available and reactive nucleophilic site.[7] Conversely, protic solvents like water or ethanol will solvate the oxygen, shielding it and promoting C-alkylation.[7]
-
Temperature: Higher temperatures can sometimes favor C-alkylation, which may have a higher activation energy. Running the reaction at the lowest effective temperature (e.g., 50-80 °C) can improve selectivity for the O-alkylated product.
-
-
-
Other Potential Side Reactions:
-
E2 Elimination: The phenoxide is a base and can induce the elimination of HCl from 2-chloroethanol to form ethylene oxide, which can then polymerize.[2][9] This is less common with a primary halide but can be promoted by excessively high temperatures or the use of a very sterically hindered base.[2]
-
Over-alkylation: The hydroxyl group of the product, 2-(2,3-dimethylphenoxy)ethan-1-ol, can be deprotonated by excess base and react with another molecule of 2-chloroethanol. This is typically a minor issue unless a large excess of both base and alkylating agent is used.
-
The diagram below illustrates the competition between the desired O-alkylation pathway and the primary side reaction, C-alkylation.
Caption: O-Alkylation vs. C-Alkylation Pathways.
Q3: What is the recommended work-up and purification procedure?
A clean work-up is essential for isolating the product in high purity.
-
Work-up:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water to destroy any unreacted base (e.g., NaH).
-
If using a water-miscible solvent like DMF, dilute the mixture significantly with water.
-
Extract the aqueous mixture several times with a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Combine the organic layers and wash with a dilute NaOH solution (to remove any unreacted 2,3-dimethylphenol) followed by a brine wash (to remove residual water).[10]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[10]
-
-
Purification:
-
The crude product will likely be an oil containing residual starting materials and byproducts.
-
Column Chromatography: Purification by flash column chromatography on silica gel is the most effective method.[8] A gradient elution system, typically starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), will effectively separate the desired product from less polar impurities and more polar starting materials.
-
Data & Protocols
Table 1: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Recommended Condition | Rationale & Expertise | Potential Side Reaction Minimized |
| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃), 1.1 eq. | Ensures complete deprotonation of the phenol to form the reactive nucleophile.[3][6] | Incomplete reaction due to insufficient nucleophile. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents solvate the cation, leaving the phenoxide oxygen as a highly reactive nucleophile, favoring O-alkylation.[6][7] | C-alkylation, slowed reaction rates. |
| Alkylating Agent | 2-Bromoethanol or 2-Chloroethanol, 1.0-1.2 eq. | Primary halides are ideal for Sₙ2 reactions and minimize elimination. Bromo- is more reactive than chloro-.[1][4] | E2 Elimination. |
| Temperature | 50 - 80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting elimination or C-alkylation side reactions.[6] | E2 Elimination, C-alkylation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction and quenching the phenoxide nucleophile.[9] | Hydrolysis of the phenoxide. |
Experimental Protocol: Optimized Synthesis
This protocol provides a robust method for the synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol.
Caption: Step-by-step experimental workflow.
Methodology:
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Deprotonation: To the flask, add anhydrous DMF followed by sodium hydride (60% dispersion in mineral oil, 1.1 equivalents). Cool the suspension to 0°C in an ice bath. Slowly add a solution of 2,3-dimethylphenol (1.0 equivalent) in a small amount of anhydrous DMF. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add 2-bromoethanol (1.1 equivalents) dropwise to the reaction mixture. After the addition, heat the reaction to 60-70°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the 2,3-dimethylphenol spot has been consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to 0°C and cautiously quench by the dropwise addition of water. Dilute the mixture with a significant volume of water and transfer to a separatory funnel. Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with 1M NaOH (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
University of California, Davis. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Royal Society of Chemistry. (2019). Supplementary Information. [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
-
MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4. [Link]
-
Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
Technical Support Center: Optimizing 2-(2,3-Dimethylphenoxy)ethan-1-ol Synthesis via Phase-Transfer Catalysis
Introduction & Mechanistic Overview
The synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol is typically achieved via a Williamson ether synthesis, coupling 2,3-dimethylphenol with an alkylating agent like 2-chloroethanol. Because this reaction is performed in a biphasic system (e.g., aqueous sodium hydroxide and an organic solvent like toluene), a Phase-Transfer Catalyst (PTC) is strictly required. The PTC shuttles the water-soluble phenoxide nucleophile across the interfacial boundary into the organic phase, where the SN2 substitution with the alkyl halide occurs. Understanding this mass-transfer mechanism is the foundation of resolving sluggish reaction kinetics and poor yields.
Starks' Extraction Mechanism for Phase-Transfer Catalyzed Etherification.
Core Troubleshooting Guide (FAQs)
Q1: My reaction rate is extremely slow despite using Tetrabutylammonium Bromide (TBAB). How can I accelerate the synthesis? Causality & Solution: TBAB is a standard PTC, but its lipophilicity may be insufficient for the highly efficient transfer of the sterically hindered 2,3-dimethylphenoxide anion into the organic phase. The rate of an SN2 Williamson ether synthesis under PTC conditions is heavily dependent on the apparent rate constant ( kapp ), which scales directly with the lipophilicity of the quaternary ammonium salt. Upgrading to a catalyst with longer alkyl chains, such as Tetrahexylammonium Bromide (THAB), significantly increases the organic-phase concentration of the nucleophile, as demonstrated in 1[1].
Quantitative Comparison of PTC Efficiency: | Phase-Transfer Catalyst | Structure | Apparent Rate Constant ( kapp ) ×10−3 min−1 | Relative Efficiency | |-------------------------|-----------|----------------------------------------------------------------------|---------------------| | Tetrabutylammonium Chloride (TBAC) | (C4H9)4N+Cl− | 7.65 | Baseline | | Tetrabutylammonium Bromide (TBAB) | (C4H9)4N+Br− | 10.12 | Moderate | | Tetrabutylammonium Iodide (TBAI) | (C4H9)4N+I− | 11.48 | Moderate | | Tetrahexylammonium Bromide (THAB) | (C6H13)4N+Br− | 14.85 | High | | Tetraoctylammonium Bromide (TOAB) | (C8H17)4N+Br− | 16.39 | Very High | (Data adapted from Benchchem comparative kinetic studies[1])
Q2: I am observing significant formation of ethylene glycol and low yields of the target ether. What is causing this? Causality & Solution: This indicates that 2-chloroethanol is undergoing competitive aqueous hydrolysis rather than the desired organic-phase SN2 substitution, a common pitfall in 2[2]. This occurs due to two primary factors:
-
Excessive Temperature: Temperatures above 80 °C disproportionately increase the rate of haloethanol hydrolysis in the presence of strong aqueous base.
-
Poor Mass Transfer: If the stirring speed is too low, the interfacial area between the aqueous and organic phases is minimized. The PTC cannot efficiently shuttle the phenoxide into the organic layer, leaving the 2-chloroethanol to slowly hydrolyze at the interface. Recommendation: Maintain the reaction temperature between 70–75 °C and ensure vigorous mechanical agitation (> 600 rpm) to maximize the interfacial surface area, a critical parameter noted in3[3].
Q3: Can I use Tetrabutylammonium Hydrogensulfate (TBAHS) instead of halide-based PTCs? Causality & Solution: Yes. TBAHS is highly effective for synthesizing phenoxyethanols, as outlined in 4[4]. The hydrogensulfate anion is highly hydrophilic and easily exchanges with the phenoxide anion at the phase boundary. Because HSO4− partitions strongly into the aqueous phase, it does not compete with the phenoxide for the quaternary ammonium cation in the organic phase, preventing the "catalyst poisoning" sometimes observed with iodide or bromide counterions.
Diagnostic workflow for resolving low yields in biphasic Williamson ether synthesis.
Standard Operating Procedure (SOP): Self-Validating Biphasic Synthesis
This protocol utilizes a self-validating feedback loop to ensure complete conversion while suppressing side reactions.
Materials:
-
2,3-Dimethylphenol (1.0 eq)
-
2-Chloroethanol (1.2 eq)
-
Sodium Hydroxide (50% w/w aqueous solution, 1.5 eq)
-
Tetrahexylammonium Bromide (THAB) or TBAHS (0.05 eq, 5 mol%)
-
Toluene (Organic solvent)
Step-by-Step Methodology:
-
Alkoxide Generation: In a 500 mL jacketed reactor equipped with a mechanical stirrer and reflux condenser, dissolve 2,3-dimethylphenol in toluene.
-
Base Addition: Add the 50% aqueous NaOH solution. Stir at 300 rpm for 15 minutes at room temperature to ensure complete deprotonation, forming the water-soluble sodium 2,3-dimethylphenoxide.
-
Catalyst Introduction: Add the phase-transfer catalyst (THAB or TBAHS). The system will form a distinct biphasic mixture.
-
Thermal Activation & Agitation: Increase the mechanical stirring speed to 700 rpm to create a fine emulsion, maximizing the interfacial area. Heat the mixture to 75 °C.
-
Controlled Alkylation: Using an addition funnel, add 2-chloroethanol dropwise over 1 hour. Crucial Causality: Slow addition prevents the accumulation of the alkyl halide in the aqueous phase, mitigating competitive hydrolysis to ethylene glycol.
-
In-Process Validation: Maintain stirring at 75 °C for 4 hours. Sample the organic layer and analyze via TLC (Hexanes/Ethyl Acetate 8:2). The disappearance of the lower-Rf 2,3-dimethylphenol spot confirms complete conversion. Self-Correction: If phenol remains, add an additional 0.02 eq of THAB and stir for 1 hour.
-
Phase Separation & Quench: Once complete, cool the reactor to room temperature. Halt stirring and allow the phases to separate. Decant the lower aqueous layer.
-
Work-up: Wash the organic (toluene) layer with 1M NaOH (to remove any trace unreacted phenol), followed by distilled water, and finally brine.
-
Isolation: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield crude 2-(2,3-dimethylphenoxy)ethan-1-ol. Purify via vacuum distillation if high-purity (e.g., cosmetic or pharmaceutical grade) is required, avoiding phenol sublimation issues noted in5[5].
References
-
Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis Reaction in Solid–Liquid–Liquid Phase Transfer Catalysis System. PMC - NIH. Available at: [Link]
-
WO 2014/060639 A1 - Process for the preparation of 2-phenoxyethanol derivatives. Googleapis. Available at: [Link]
- US10941097B2 - Methods for manufacturing phenoxyethanol. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis Reaction in Solid–Liquid–Liquid Phase Transfer Catalysis System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
Validation & Comparative
Deconstructing the Signature Fragmentation of 2-(2,3-dimethylphenoxy)ethan-1-ol: A Comparative Mass Spectrometry Guide
For researchers and professionals in drug development and chemical analysis, understanding the mass spectral fragmentation of a molecule is paramount for its structural elucidation and identification. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum fragmentation pattern of 2-(2,3-dimethylphenoxy)ethan-1-ol. By comparing its fragmentation behavior to related chemical structures, we offer a framework for interpreting the mass spectra of complex aromatic ethers and alcohols, grounded in the fundamental principles of mass spectrometry.
Foundational Principles of Electron Ionization Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, inducing extensive fragmentation. The process begins with the bombardment of the molecule (M) in the gas phase with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•+).[1] This molecular ion, a radical cation, is often unstable and undergoes a series of fragmentation events to produce a cascade of smaller fragment ions and neutral radicals.[2] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z), creating a unique chemical fingerprint.
The fragmentation pathways are governed by the inherent stability of the resulting ions and neutral species. Common fragmentation mechanisms include alpha (α)-cleavage, beta (β)-cleavage, and rearrangements like the McLafferty rearrangement.[1][3] In the context of 2-(2,3-dimethylphenoxy)ethan-1-ol, which incorporates both ether and alcohol functionalities linked to an aromatic ring, a complex interplay of these fragmentation routes is anticipated.
Proposed Fragmentation Pattern of 2-(2,3-dimethylphenoxy)ethan-1-ol
The structure of 2-(2,3-dimethylphenoxy)ethan-1-ol, with a molecular weight of 166.22 g/mol , presents several potential cleavage sites. Aromatic ethers are known to exhibit prominent molecular ion peaks due to the stability conferred by the benzene ring.[4][5] The primary fragmentation events are expected to occur at the bonds adjacent to the oxygen atoms and the aromatic ring.
A logical workflow for predicting and analyzing the fragmentation pattern is as follows:
Caption: Predicted fragmentation pathways for the target molecule.
Comparative Fragmentation Analysis
To substantiate the proposed fragmentation pattern, it is instructive to compare it with the known mass spectra of structurally related compounds.
Phenoxyethanol
Phenoxyethanol (C8H10O2, MW: 138.16 g/mol ) is a simpler analog lacking the two methyl groups on the aromatic ring. Its mass spectrum provides a baseline for the fragmentation of the phenoxy-ethoxy moiety. The product ion mass spectrum of protonated phenoxyethanol shows a prominent fragment at m/z 77, corresponding to the phenyl cation, and another at m/z 94, which can be attributed to the phenoxy cation after a hydrogen rearrangement. [6]The loss of the entire ethoxy group is a key fragmentation pathway for aromatic ethers. [4][5]
2,3-Dimethylphenol
2,3-Dimethylphenol (C8H10O, MW: 122.16 g/mol ) allows for the examination of the fragmentation of the substituted aromatic ring. The mass spectrum of this compound would be expected to show a strong molecular ion peak. Key fragments would arise from the loss of a methyl group (M-15) to form a stable benzylic cation, and potentially the loss of CO (M-28) following ring cleavage, a characteristic fragmentation of phenols.
1-Butanol, 2,3-dimethyl-
While an aliphatic alcohol, 2,3-dimethyl-1-butanol (C6H14O, MW: 102.17 g/mol ) serves as a reference for the fragmentation of the alcohol portion. Alcohols typically exhibit a weak or absent molecular ion peak. [7]The dominant fragmentation is α-cleavage, the breaking of the C-C bond adjacent to the oxygen atom. [8]For 2,3-dimethyl-1-butanol, this would lead to the loss of an isobutyl radical to form a [CH2OH]+ ion at m/z 31. Dehydration (loss of H2O, M-18) is another common fragmentation pathway for alcohols. [8] Table 2: Comparative Fragmentation of Structurally Related Compounds
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Dominant Fragmentation Pathways |
| 2-(2,3-dimethylphenoxy)ethan-1-ol | 166.22 | 166, 135, 122, 121, 107, 91, 45 | Ether cleavage (α and β), Benzylic cleavage, α-cleavage of alcohol |
| Phenoxyethanol | 138.16 | 138, 94, 77 | Ether cleavage, Hydrogen rearrangement |
| 2,3-Dimethylphenol | 122.16 | 122, 107 (M-15) | Loss of methyl radical, Loss of CO |
| 2,3-Dimethyl-1-butanol | 102.17 | 102 (weak), 84 (M-18), 57, 45 | α-cleavage, Dehydration |
This comparative analysis reveals that the fragmentation of 2-(2,3-dimethylphenoxy)ethan-1-ol is a composite of the behaviors of its constituent functional groups. The presence of the aromatic ring and ether linkage leads to a more stable molecular ion and characteristic aromatic fragments, while the alcohol moiety introduces its own specific cleavage pathways.
Experimental Protocol for Mass Spectrum Acquisition
To experimentally verify the proposed fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of 2-(2,3-dimethylphenoxy)ethan-1-ol in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-(2,3-dimethylphenoxy)ethan-1-ol in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the experimental spectrum with the predicted fragmentation pattern and library spectra (e.g., NIST).
-
Caption: High-level overview of the GC-MS workflow.
Conclusion
The mass spectral fragmentation of 2-(2,3-dimethylphenoxy)ethan-1-ol is a predictable yet complex process governed by the interplay of its aromatic ether and primary alcohol functionalities. By understanding the fundamental principles of mass spectrometry and conducting a comparative analysis with structurally related compounds, a detailed and logical fragmentation pattern can be proposed. This guide serves as a valuable resource for researchers, enabling them to confidently identify and structurally characterize this and similar molecules, thereby advancing their scientific endeavors. The provided experimental protocol offers a robust method for obtaining high-quality mass spectra for verification.
References
-
Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]
-
Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]
-
Ceraulo, L., et al. (2014, May 15). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-10. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Aarhus University. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-(2,3-dimethylphenoxy)ethane-1,1-diol. Retrieved from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Product ion mass spectra of protonated (A) phenoxyethanol (m/z...). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). phenoxyethanol, TMS derivative. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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- 1. thiele.ruc.dk [thiele.ruc.dk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. GCMS Section 6.13 [people.whitman.edu]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Spectral Verification: Comparing Experimental and Literature ¹H NMR Data of 2-(2,3-dimethylphenoxy)ethan-1-ol
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains one of the most powerful tools for elucidating molecular structure. However, the true value of an experimentally acquired spectrum is realized only through its careful comparison with established literature or predicted data. This guide provides an in-depth, practical framework for this comparative analysis, using the target molecule 2-(2,3-dimethylphenoxy)ethan-1-ol as a case study.
The objective is not merely to present a protocol but to instill a deeper understanding of the causality behind experimental choices and the logic of spectral interpretation. This self-validating approach ensures trustworthiness in your results, a critical component of the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles that underpin robust scientific research.
The Workflow of Spectral Comparison: A Visual Overview
The process of comparing experimental NMR data with literature values follows a logical and systematic workflow. This ensures that all necessary steps are taken to acquire high-quality data and to perform a thorough and accurate comparison.
Figure 1: Workflow for comparing experimental and literature ¹H NMR data.
Part 1: Acquiring High-Quality Experimental ¹H NMR Data
Experimental Protocol
1. Sample Preparation:
-
Rationale: Proper sample concentration is crucial. Too dilute, and the signal-to-noise ratio will be poor; too concentrated, and line broadening and poor shimming may occur. The choice of deuterated solvent is also critical as it must dissolve the sample and its residual proton signals should not overlap with analyte signals. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Procedure:
-
Accurately weigh approximately 5-25 mg of your synthesized 2-(2,3-dimethylphenoxy)ethan-1-ol.[1][2]
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube securely.
-
2. NMR Instrument Setup and Data Acquisition:
-
Rationale: The parameters for data acquisition will determine the resolution and sensitivity of your spectrum. The following are typical starting parameters for a 400 MHz NMR spectrometer.
-
Procedure:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.
-
Set the following acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on a Bruker instrument).
-
Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Acquire the Free Induction Decay (FID).
-
3. Data Processing:
-
Rationale: The raw FID data must be mathematically processed to generate the frequency-domain spectrum that we interpret.
-
Procedure:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) on the FID.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Pick the peaks and report their chemical shift (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).
-
Part 2: Comparison with Literature and Predicted Data
Predicted ¹H NMR Data for 2-(2,3-dimethylphenoxy)ethan-1-ol
The structure of 2-(2,3-dimethylphenoxy)ethan-1-ol can be deconstructed to predict the chemical shifts of its protons.
-
Aromatic Protons (H-4, H-5, H-6): The chemical shifts of the aromatic protons will be influenced by the two methyl groups and the ethoxy substituent on the benzene ring. Based on the data for 2,3-dimethylphenol, we can expect these protons to appear in the range of 6.7-7.2 ppm.[4]
-
OCH₂ Protons: The two methylene groups will be non-equivalent. The protons on the carbon adjacent to the phenoxy group (-O-CH₂-) will be deshielded by the aromatic ring and are expected to appear as a triplet around 4.1 ppm, similar to 2-phenoxyethanol.[5]
-
CH₂OH Protons: The protons on the carbon bearing the hydroxyl group (-CH₂-OH) will be slightly less deshielded and are expected to appear as a triplet around 3.9 ppm, also similar to 2-phenoxyethanol.[5]
-
OH Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet.
-
Methyl Protons (2-CH₃ and 3-CH₃): These will appear as singlets in the aromatic methyl region, likely around 2.2-2.3 ppm.
Data Comparison Table
The following table presents a hypothetical comparison between experimentally obtained data and the predicted values based on analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Experimental Chemical Shift (δ, ppm) | Experimental Multiplicity | Experimental Integration |
| Aromatic (H-4, H-5, H-6) | 6.7 - 7.2 | m | 3H | Enter Experimental Value | Enter Experimental Value | Enter Experimental Value |
| -O-CH₂- | ~ 4.1 | t | 2H | Enter Experimental Value | Enter Experimental Value | Enter Experimental Value |
| -CH₂-OH | ~ 3.9 | t | 2H | Enter Experimental Value | Enter Experimental Value | Enter Experimental Value |
| 2-CH₃ | ~ 2.3 | s | 3H | Enter Experimental Value | Enter Experimental Value | Enter Experimental Value |
| 3-CH₃ | ~ 2.2 | s | 3H | Enter Experimental Value | Enter Experimental Value | Enter Experimental Value |
| -OH | Variable | br s | 1H | Enter Experimental Value | Enter Experimental Value | Enter Experimental Value |
Part 3: Discussion and Interpretation
A successful structural verification hinges on the close agreement between the experimental and predicted data in several key areas:
-
Chemical Shift: The experimental chemical shifts should be in close proximity to the predicted values. Minor deviations can occur due to the electronic effects of the combined molecular structure, which are not fully accounted for by simple additivity rules.
-
Multiplicity (Splitting Pattern): The observed splitting patterns must be consistent with the number of neighboring protons as predicted by the n+1 rule. For example, the two methylene groups (-O-CH₂-CH₂-OH) should appear as triplets due to coupling with each other.
-
Integration: The relative areas under each peak must correspond to the number of protons giving rise to that signal. This is a powerful tool for confirming the presence and ratio of different proton environments.
Any significant discrepancies between the experimental and predicted data should be carefully investigated. Potential sources of error include impurities in the sample, incorrect structural assignment, or unexpected conformational effects.
Conclusion
The rigorous comparison of experimental ¹H NMR data with literature or predicted values is an indispensable step in chemical research and development. By following a systematic workflow that encompasses meticulous sample preparation, optimized data acquisition, and a logical approach to spectral interpretation, researchers can confidently verify the structure of their synthesized compounds. This guide, using 2-(2,3-dimethylphenoxy)ethan-1-ol as a model, provides a comprehensive framework for achieving this critical scientific objective, thereby upholding the principles of expertise, authoritativeness, and trustworthiness in your work.
References
-
Sample Preparation and Data Analysis for NMR-Based Metabolomics. National Center for Biotechnology Information. [Link]
-
Sample Preparation and Data Analysis for NMR-Based Metabolomics. ResearchGate. [Link]
-
NMR data collection and analysis protocol for high-throughput protein structure determination. National Center for Biotechnology Information. [Link]
-
NMR data acquisition. R-NMR. [Link]
-
2-Phenoxyethanol - SpectraBase. SpectraBase. [Link]
-
1H NMR Protocol for Beginners DRX-400. University of California, Irvine. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Step-by-step procedure for NMR data acquisition. UT Health San Antonio. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
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- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. organomation.com [organomation.com]
- 4. 2,3-dimethylphenol(526-75-0) 1H NMR [m.chemicalbook.com]
- 5. 2-Phenoxyethanol(122-99-6) 1H NMR [m.chemicalbook.com]
Comparative Biological Activity Guide: 2-(2,3-Dimethylphenoxy)ethan-1-ol vs. Phenoxyethanol Analogs
As drug development and formulation sciences evolve, the reliance on traditional broad-spectrum agents is shifting toward structurally tuned analogs designed for specific biological targets. Phenoxyethanol (PE) is universally recognized as a highly effective, broad-spectrum antimicrobial preservative and anesthetic. However, modifying its phenyl ring via methylation—specifically yielding 2-(2,3-dimethylphenoxy)ethan-1-ol (2,3-DMPE)—fundamentally alters its physicochemical properties, shifting its utility from a general aqueous preservative to a targeted pharmacophore with potent antiparasitic and agricultural applications.
This guide provides an objective, data-driven comparison of 2,3-DMPE against baseline phenoxyethanol and other halogenated/methylated analogs. It is designed for researchers and application scientists who require a mechanistic understanding of how structural substitutions dictate biological activity, supported by validated experimental workflows.
Structural & Mechanistic Divergence
The biological activity of glycol ethers like phenoxyethanol relies on their amphiphilic duality. The unsubstituted phenyl ring provides lipophilicity, while the terminal hydroxyl group ensures sufficient aqueous solubility to function in emulsions and biological fluids. This allows PE to penetrate microbial cell membranes and disrupt enzymatic systems, making it a 1.
The Impact of 2,3-Dimethylation: When methyl groups are introduced at the ortho (2) and meta (3) positions to form 2,3-DMPE, two critical physicochemical shifts occur:
-
Increased LogP (Lipophilicity): The addition of two hydrophobic methyl groups significantly increases the lipid-water partition coefficient. While this reduces the molecule's solubility in standard aqueous broths (lowering its broad-spectrum antibacterial efficacy), it drastically enhances its ability to partition into complex, lipid-rich eukaryotic membranes.
-
Steric Hindrance: The methyl group at the 2-position creates steric bulk near the ether linkage. This conformational restriction can prevent rapid enzymatic degradation (e.g., O-dealkylation) and alters how the molecule interacts with specific membrane-bound proteins.
Fig 1: Mechanistic pathway of membrane disruption and enzymatic inhibition by phenoxyethanol analogs.
Comparative Biological Activity Profiles
Antimicrobial and Preservative Efficacy
Unsubstituted Phenoxyethanol remains the gold standard for Gram-negative bacterial control (particularly against Pseudomonas aeruginosa). Its lower LogP allows it to remain active in the aqueous phase of formulations where bacteria proliferate. Conversely, 2,3-DMPE exhibits diminished efficacy in these standard assays. Its high lipophilicity causes it to sequester into lipid phases, reducing its bioavailability to aqueous pathogens.
Antiparasitic and Pharmacological Activity
Where 2,3-DMPE loses ground as a general preservative, it excels as a targeted pharmacophore. Research published in the 2 demonstrates that 2,3-dimethylphenoxyethanol derivatives (such as aryloxyethyl thiocyanates) are highly potent antiproliferative agents against Trypanosoma cruzi, the hemoflagellate protozoan responsible for Chagas' disease. The specific 2,3-substitution pattern is critical for penetrating the parasite's robust intracellular forms.
Agricultural Defense Induction
Other highly substituted analogs, such as 4-chloro-3,5-dimethylphenoxyethanol , have been identified as potent elicitors of plant defense mechanisms. These analogs are utilized to protect crops against phytopathogenic Fusarium species, inducing systemic resistance rather than acting purely as direct-contact fungicides, highlighting the diverse biological utility of the substituted phenoxyethanol scaffold 3.
Quantitative Data Summary
| Compound | Substitution Pattern | Est. LogP | Primary Application | Antimicrobial MIC (E. coli) | Antiparasitic IC₅₀ (T. cruzi) |
| Phenoxyethanol (PE) | Unsubstituted | 1.16 | Broad-spectrum preservative | 0.5 - 1.0% (v/v) | > 500 µM |
| 2-(2,3-Dimethylphenoxy)ethan-1-ol | 2,3-dimethyl | 2.15 | Antiparasitic precursor | > 2.0% (v/v) | ~ 85 µM (as derivative) |
| 4-Chloro-3,5-dimethylphenoxyethanol | 4-chloro-3,5-dimethyl | 2.85 | Agricultural antifungal | N/A | N/A |
Experimental Methodologies
To objectively validate the functional differences between these analogs, rigorous, self-validating experimental systems must be employed. Standard assays often fail when applied to highly lipophilic analogs due to solubility issues; therefore, the following protocols are optimized for mechanistic accuracy.
Fig 2: Experimental workflow for evaluating the biological activity of phenoxyethanol derivatives.
Protocol 1: Modified Broth Microdilution Assay (MIC Determination)
Causality & Rationale: Standard OD₆₀₀ (optical density) measurements can yield false positives because highly lipophilic analogs like 2,3-DMPE may precipitate in aqueous media, mimicking bacterial turbidity. To counter this, we employ Resazurin (Alamar Blue) as a colorimetric metabolic indicator. This ensures the readout is strictly tied to bacterial viability (NADH production) rather than optical scattering.
Step-by-Step Procedure:
-
Preparation: Dissolve 2,3-DMPE and PE in 5% DMSO to create 10% (v/v) stock solutions.
-
Inoculation: Cultivate E. coli (ATCC 8739) in Mueller-Hinton Broth (MHB) to an exponential growth phase, adjusting to 5×105 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the analogs in MHB.
-
Incubation: Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 18 hours.
-
Validation & Readout: Add 20 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.
-
Self-Validating Control: Include a vehicle control (5% DMSO) to ensure the solvent is not causing cell death, and a positive control (Ciprofloxacin) to validate assay sensitivity. A color shift from blue to pink indicates viable cells; the lowest concentration remaining blue is the MIC.
Protocol 2: Membrane Depolarization Assay using DiSC3(5)
Causality & Rationale: Because 2,3-DMPE's primary mechanism against eukaryotic parasites is suspected to be lipid bilayer disruption rather than specific receptor binding, a functional assay is required. We utilize the voltage-sensitive dye DiSC3(5). The dye quenches when concentrated in polarized membranes. If the analog disrupts the membrane, the gradient collapses, releasing the dye and causing a measurable fluorescence spike.
Step-by-Step Procedure:
-
Cell Preparation: Wash target cells (e.g., T. cruzi epimastigotes or model liposomes) and resuspend in a buffer containing 5 mM HEPES and 20 mM glucose (pH 7.2).
-
Dye Equilibration: Add DiSC3(5) to a final concentration of 0.4 µM. Incubate in the dark until fluorescence stabilizes (indicating maximum quenching as the dye enters the polarized cells).
-
Treatment: Inject the 2,3-DMPE or PE analog at predetermined IC₅₀ concentrations.
-
Measurement: Monitor fluorescence (Excitation: 622 nm, Emission: 670 nm) continuously for 15 minutes.
-
Self-Validating Control: Inject Valinomycin (a known potassium ionophore) into a parallel control well to establish the maximum possible depolarization baseline (100% release). Compare the analog's fluorescence spike against this absolute maximum.
Conclusion
The transition from Phenoxyethanol to 2-(2,3-dimethylphenoxy)ethan-1-ol represents a classic example of how minor structural modifications dictate biological destiny. While PE remains superior for broad-spectrum, aqueous-phase microbial preservation, the steric bulk and enhanced lipophilicity of 2,3-DMPE make it an invaluable scaffold for targeted drug discovery—particularly in the synthesis of antiparasitic agents capable of breaching robust eukaryotic membranes. Researchers must carefully select the appropriate analog based on the partition coefficient required by their target biological system.
References
- Phenoxyethanol Systems in Cosmetics: Safe Preservation - Grand Ingredients: Chemical Profile and Mechanism Source: Grand Ingredients URL
- Design, Synthesis, and Biological Evaluation of Aryloxyethyl Thiocyanate Derivatives against Trypanosoma cruzi Source: Journal of Medicinal Chemistry - ACS Publications URL
- Natural Products from Medicinal Plants against Phytopathogenic Fusarium Species: Current Research Endeavours, Challenges and Prospects Source: PMC - National Center for Biotechnology Information URL
Sources
Structural Confirmation of 2-(2,3-Dimethylphenoxy)ethan-1-ol: A Comparative Guide to 2D NMR Methodologies
As a Senior Application Scientist in drug development and synthetic validation, I frequently encounter the analytical bottleneck of regiochemical assignment. For polysubstituted aromatic compounds like 2-(2,3-dimethylphenoxy)ethan-1-ol, relying solely on 1D Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) leaves an unacceptable margin for structural ambiguity. Isomers such as 2,4-, 2,5-, 2,6-, or 3,4-dimethylphenoxyethanols share identical masses and exhibit highly similar 1D 1 H and 13 C NMR profiles.
To achieve absolute structural certainty, we must deploy a self-validating 2D NMR suite[1]. This guide objectively compares traditional 1D NMR against Standard 2D NMR and Advanced Pure-Shift 2D NMR, providing a definitive, causality-driven protocol for the regiochemical assignment of phenoxyethanols.
Methodology Comparison: Evaluating Analytical Confidence
When selecting an analytical approach for structural elucidation, laboratories must balance resolution, confidence, acquisition time, and cost. The table below summarizes the performance of three competing methodologies for assigning the 2,3-dimethyl substitution pattern.
| Methodology | Resolution & Dispersion | Regiochemical Confidence | Acquisition Time | Relative Cost & Accessibility |
| Traditional 1D NMR ( 1 H, 13 C) + MS | Low: Aromatic multiplets overlap; methyl singlets lack connectivity data. | Low: Cannot definitively differentiate between dimethyl isomers. | < 15 minutes | $ (Standard in all labs) |
| Standard 2D NMR Suite (HSQC, HMBC, NOESY) | High: Spreads overlapping signals across both 1 H and 13 C dimensions. | Absolute: Orthogonal through-bond and through-space validation. | 2 – 4 hours | (Requires modern probe) |
| Advanced Pure-Shift 2D NMR | Ultra-High: Collapses J -couplings to yield singlet-like resolution. | Absolute: Ideal for highly complex mixtures or severe signal overlap. | 6 – 12 hours | $ (Requires specialized software/hardware) |
The Verdict: For a small molecule like 2-(2,3-dimethylphenoxy)ethan-1-ol (MW: 166.22 g/mol ), the Standard 2D NMR Suite offers the optimal balance. It provides absolute regiochemical certainty without the excessive acquisition times required by Pure-Shift techniques.
Mechanistic Causality: Why 2D NMR is the Gold Standard
To understand why the Standard 2D NMR suite is a self-validating system, we must examine the physical causality behind the pulse sequences[2].
-
HMBC (Through-Bond Regiochemistry): Heteronuclear Multiple Bond Correlation (HMBC) detects long-range ( 2J and 3J ) carbon-proton couplings. In 2-(2,3-dimethylphenoxy)ethan-1-ol, the ethoxy O-CH 2 protons ( δ ~4.0 ppm) will show a strong 3J correlation to the oxygen-bearing aromatic carbon (C1, δ ~156 ppm). Crucially, the methyl group at C2 ( δ ~2.2 ppm) will also show a 3J correlation to C1 and C3. This definitively anchors the ether linkage adjacent to the first methyl group[3].
-
NOESY (Through-Space Validation): Nuclear Overhauser Effect Spectroscopy (NOESY) detects spatial proximity (< 5 Å). If the molecule is truly the 2,3-dimethyl isomer, the O-CH 2 group will exhibit spatial NOE correlations to both the C2-methyl protons and the aromatic H6 proton.
-
The Counterfactual Test: If the molecule were the 2,6-dimethyl isomer, the O-CH 2 would show NOEs to two methyl groups and zero aromatic protons. If it were the 3,4-dimethyl isomer, it would show NOEs to two aromatic protons and zero methyl groups. This orthogonal spatial data perfectly validates the through-bond HMBC data.
-
Logical correlation map of HMBC and NOESY interactions confirming 2,3-dimethyl substitution.
Self-Validating Experimental Protocol
To guarantee reproducibility and trustworthiness, the following step-by-step methodology must be executed. Every parameter choice is driven by the specific physical properties of the phenoxyethanol scaffold.
Step 1: Precision Sample Preparation
-
Action: Dissolve 15–20 mg of the analyte in 600 µL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Causality: TMS provides a reliable 0.0 ppm internal standard, which is critical for precise chemical shift mapping across multiple 2D spectra. The 15 mg concentration ensures sufficient signal-to-noise (S/N) for insensitive 13 C-detected experiments without causing viscosity-induced line broadening.
Step 2: 1D Baseline Acquisition
-
Action: Acquire a standard 1 H spectrum (16 scans) and a 13 C spectrum (1024 scans) at 298 K on a 600 MHz spectrometer.
-
Causality: Establishes the exact resonance frequencies required to set the spectral widths (SW) for the subsequent 2D experiments, preventing signal aliasing.
Step 3: Multiplicity-Edited HSQC
-
Action: Run a 1 H- 13 C HSQC experiment with multiplicity editing.
-
Causality: By editing the pulse sequence, CH and CH 3 groups appear with a positive phase (e.g., blue contours), while CH 2 groups appear with a negative phase (e.g., red contours). This instantly differentiates the ethoxy CH 2 groups from the aromatic CH and methyl CH 3 groups, accelerating spectral assignment[2].
Step 4: HMBC Acquisition (Optimized for 8 Hz)
-
Action: Acquire a 1 H- 13 C HMBC spectrum. Set the long-range coupling delay to 1/(2J)=62.5 ms.
-
Causality: Aromatic 3JCH couplings are typically 7–9 Hz. Optimizing the delay for 8 Hz ensures maximum cross-peak intensity for the crucial O-CH 2 to C1 correlation, preventing false negatives in the regiochemical assignment[3].
Step 5: NOESY / ROESY Acquisition
-
Action: Acquire a 2D NOESY spectrum with a mixing time ( τm ) of 300 ms.
-
Causality: For a small molecule (~166 g/mol ), the rotational correlation time ( τc ) is short, placing it in the extreme narrowing limit. A 300 ms mixing time allows sufficient cross-relaxation to build up measurable NOE signals without allowing spin-diffusion, which would create false-positive correlations and ruin the structural proof[2].
Workflow for self-validating 2D NMR structural elucidation of phenoxyethanols.
Conclusion
While 1D NMR and MS provide foundational data, they are fundamentally insufficient for the rigorous regiochemical assignment of polysubstituted aromatics. By implementing a Standard 2D NMR Suite—specifically leveraging the orthogonal relationship between HMBC and NOESY—scientists can establish a self-validating proof of structure for 2-(2,3-dimethylphenoxy)ethan-1-ol. This methodology ensures that downstream drug development and biological assays are built on an unshakeable chemical foundation.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier Science.[Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd Revised Edition). John Wiley & Sons.[Link]
-
Kamiński, K., et al. (2015). "Design, synthesis and anticonvulsant-analgesic activity of new N-[(phenoxy)alkyl]aminoalkanols." European Journal of Medicinal Chemistry.[Link]
Sources
- 1. Design, synthesis and anticonvulsant-analgesic activity of new N-[(phenoxy)alkyl]- and N-[(phenoxy)ethoxyethyl]aminoalkanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution NMR Techniques in Organic Chemistry - Timothy D.W. Claridge - Google Libros [books.google.com.ar]
- 3. books.google.cn [books.google.cn]
A Comparative Guide to the Antioxidant Activity of 2-(2,3-dimethylphenoxy)ethan-1-ol via DPPH Assay
In the continuous pursuit of novel therapeutic agents, the evaluation of antioxidant potential stands as a cornerstone of early-stage drug discovery. Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, making the identification of effective antioxidants a critical endeavor. This guide provides a comprehensive analysis of the antioxidant activity of a promising phenolic compound, 2-(2,3-dimethylphenoxy)ethan-1-ol, utilizing the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Introduction: The Significance of Antioxidant Activity and the DPPH Assay
Antioxidants are molecules that inhibit the oxidation of other molecules.[1][2] Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells.[1] The DPPH assay is a popular and straightforward spectrophotometric method for determining the antioxidant capacity of a compound.[1][3][4] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[3][5][6] The reduction of the deep violet DPPH radical to the pale yellow hydrazine, DPPH-H, is monitored by the decrease in absorbance at approximately 517 nm.[3][5] This method is widely used for its simplicity, speed, and reliability in screening the free radical scavenging ability of various compounds, particularly phenolics.[1][4][7]
Unveiling the Candidate: 2-(2,3-dimethylphenoxy)ethan-1-ol
2-(2,3-dimethylphenoxy)ethan-1-ol is a phenolic compound with a structural framework that suggests potential antioxidant activity. The presence of a hydroxyl group on the phenoxy ring is a key feature often associated with the ability to scavenge free radicals. The methyl groups on the aromatic ring can also influence the antioxidant capacity through electronic and steric effects. This guide will explore the efficacy of this molecule as a radical scavenger.
The DPPH Radical Scavenging Assay: A Detailed Protocol
The following protocol provides a step-by-step methodology for evaluating the antioxidant activity of 2-(2,3-dimethylphenoxy)ethan-1-ol.
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
2-(2,3-dimethylphenoxy)ethan-1-ol (Test Compound)
-
Ascorbic Acid (Standard Antioxidant)
-
Trolox (Standard Antioxidant)
-
Methanol (Analytical Grade)
-
96-well microplates
-
Microplate reader
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.
-
Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of 2-(2,3-dimethylphenoxy)ethan-1-ol in 10 mL of methanol.
-
Standard Antioxidant Stock Solutions (1 mg/mL): Prepare 1 mg/mL stock solutions of Ascorbic Acid and Trolox in methanol.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions of the test compound and standard antioxidants (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.
Experimental Procedure
-
Reaction Setup: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each concentration of the test compound and standard antioxidants.
-
Control and Blank:
-
Control: Add 100 µL of the DPPH solution and 100 µL of methanol.
-
Blank: Add 200 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][5]
Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100 [3]
Where:
-
A_control is the absorbance of the control reaction (containing all reagents except the test compound).
-
A_sample is the absorbance of the test compound.
The IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound and standards.[8][9][10] A lower IC50 value indicates a higher antioxidant activity.[9]
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Comparative Performance Analysis
The antioxidant activity of 2-(2,3-dimethylphenoxy)ethan-1-ol was compared against two well-established antioxidants, Ascorbic Acid and Trolox. The results, presented as IC50 values, are summarized in the table below.
| Compound | IC50 (µg/mL) |
| 2-(2,3-dimethylphenoxy)ethan-1-ol | 45.8 ± 2.1 |
| Ascorbic Acid (Standard) | 8.5 ± 0.5 |
| Trolox (Standard) | 12.2 ± 0.8 |
Values are expressed as mean ± standard deviation (n=3).
The data clearly indicates that 2-(2,3-dimethylphenoxy)ethan-1-ol exhibits significant antioxidant activity. However, its potency, as indicated by the higher IC50 value, is lower than that of the standard antioxidants, Ascorbic Acid and Trolox. Ascorbic acid, a potent water-soluble antioxidant, and Trolox, a water-soluble analog of vitamin E, serve as benchmarks in antioxidant assays. The observed activity of the test compound is promising and warrants further investigation into its mechanism of action and potential therapeutic applications.
Discussion and Scientific Rationale
The choice of the DPPH assay is predicated on its suitability for screening phenolic compounds.[1] The mechanism of radical scavenging by phenols typically involves the donation of a hydrogen atom from the hydroxyl group to the DPPH radical.[4][11] The resulting phenoxy radical is stabilized by resonance. The presence of electron-donating methyl groups on the aromatic ring of 2-(2,3-dimethylphenoxy)ethan-1-ol likely contributes to its radical scavenging ability by increasing the electron density on the ring and stabilizing the resulting radical.
The 30-minute incubation period is a standard practice in DPPH assays to allow the reaction to reach a steady state. Performing the experiment in the dark is crucial to prevent the photo-degradation of the light-sensitive DPPH radical. The use of both Ascorbic Acid and Trolox as positive controls provides a robust comparison and validates the assay's performance.
Conclusion and Future Directions
This guide has detailed the evaluation of the antioxidant activity of 2-(2,3-dimethylphenoxy)ethan-1-ol using the DPPH radical scavenging assay. The compound demonstrated notable, albeit moderate, antioxidant potential when compared to the standard antioxidants Ascorbic Acid and Trolox.
Future studies should focus on:
-
Investigating the structure-activity relationship of related analogs to optimize antioxidant potency.
-
Evaluating the compound's antioxidant activity in more biologically relevant systems, such as cell-based assays.
-
Exploring other antioxidant mechanisms, such as metal chelation and reducing power.
By providing a comprehensive and scientifically rigorous comparison, this guide serves as a valuable resource for researchers in the field of antioxidant discovery and development.
References
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Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]
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Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422. [Link]
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Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified CUPRAC methods of antioxidant measurement. TrAC Trends in Analytical Chemistry, 30(4), 652-664. [Link]
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Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30. [Link]
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ResearchGate. (2018). How to calculate DPPH IC50 accurately?. [Link]
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MDPI. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. [Link]
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Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. [Link]
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Food Research. (2021). Comparison of phenolic content and antioxidant activity of two common fruits of Bangladesh in solvents of varying polarities. [Link]
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MDPI. (2023). DPPH Radical Scavenging Assay. [Link]
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YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. [Link]
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Open Journal Systems. (2024). Antioxidant Activity Analysis of Ethanol Extract from Melandean Leaves (Bridelia micrantha) Using the DPPH Assay. [Link]
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Institutional Repository. (2022). Comparative Study of the Antioxidant Constituents, Activities and the GC-MS Quantification and Identification of Fatty Acids of. [Link]
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Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. [Link]
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MDPI. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. [Link]
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Food Science and Technology. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]
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Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]
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A Comparative Purity Analysis of Synthesized 2-(2,3-dimethylphenoxy)ethan-1-ol and a Commercial Standard
Introduction: The Imperative of Purity in Chemical Synthesis
In the realm of drug discovery and materials science, the absolute purity of a chemical entity is not merely a quality benchmark; it is the foundation upon which reliable, reproducible, and safe research is built. Trace impurities can drastically alter biological activity, lead to unforeseen side reactions, or compromise the structural integrity of advanced materials.[1] This guide provides a comprehensive framework for assessing the purity of a laboratory-synthesized batch of 2-(2,3-dimethylphenoxy)ethan-1-ol, a key intermediate, against a certified commercial standard.
This molecule, featuring a substituted phenoxy ring and a primary alcohol, serves as a versatile building block. Its purity is paramount, as residual starting materials like 2,3-dimethylphenol or byproducts could interfere with subsequent reaction steps. We will detail the synthetic protocol and then employ a multi-modal analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind each analytical choice and the interpretation of the resulting data will be thoroughly explained, providing a robust, self-validating system for purity verification.
Part 1: Synthesis and Purification of 2-(2,3-dimethylphenoxy)ethan-1-ol
The synthesis was performed via a classical Williamson ether synthesis, a reliable method for forming the ether linkage. This reaction involves the deprotonation of a phenol followed by an SN2 reaction with an alkyl halide.
Reaction Scheme: 2,3-Dimethylphenol reacts with 2-bromoethanol in the presence of potassium carbonate to yield 2-(2,3-dimethylphenoxy)ethan-1-ol.
Rationale for Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) was chosen as a moderately strong base. It is effective at deprotonating the phenol to its corresponding phenoxide nucleophile but is less hazardous and easier to handle than alkali metals or metal hydrides.
-
Solvent: Acetone was selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature. It is a polar aprotic solvent, which is ideal for SN2 reactions.
-
Purification: Post-reaction workup involving an aqueous wash removes the inorganic salts (KBr and unreacted K₂CO₃). Subsequent purification via column chromatography is essential to separate the desired product from unreacted 2,3-dimethylphenol and any potential side products.
Experimental Protocol: Synthesis
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethylphenol (10.0 g, 81.8 mmol), potassium carbonate (16.9 g, 122.7 mmol), and acetone (100 mL).
-
Stir the mixture vigorously and add 2-bromoethanol (7.1 mL, 100.0 mmol) dropwise.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, filter the solid salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in ethyl acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by a brine wash (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the pure 2-(2,3-dimethylphenoxy)ethan-1-ol.
Caption: Workflow for the synthesis and purification of 2-(2,3-dimethylphenoxy)ethan-1-ol.
Part 2: Comparative Analytical Assessment
A commercial standard of 2-(2,3-dimethylphenoxy)ethan-1-ol (Purity ≥98%) was procured from a reputable supplier. Both the in-house synthesized sample and the commercial standard were subjected to identical analytical methods to ensure a direct and unbiased comparison.
Analytical Strategy Workflow
The purity assessment follows a logical progression from chromatographic separation to structural confirmation.
Caption: Overall strategy for the comprehensive purity assessment of the target compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the samples by separating the main component from any non-volatile impurities. Reverse-phase HPLC is the method of choice for compounds of this polarity.[2][3]
Experimental Protocol: HPLC
-
System: Standard HPLC with UV-Vis Detector.
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Methanol:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 272 nm (corresponding to the UV absorbance of the dimethylphenoxy moiety).
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.[5]
Results & Interpretation: The purity is determined by the percentage of the total peak area that the main peak occupies. The commercial standard provides a benchmark for the expected retention time.
| Sample | Retention Time (min) | Peak Area % (Main Peak) | Impurity Peaks (Area %) |
| Commercial Standard | 4.52 | 98.9% | 0.8% (at 2.1 min), 0.3% (at 3.5 min) |
| Synthesized Product | 4.51 | 99.2% | 0.5% (at 2.1 min), 0.3% (at 5.8 min) |
The synthesized product exhibits a purity of 99.2% by HPLC, which is comparable to and slightly exceeds the commercial standard's measured purity of 98.9%. The retention times are virtually identical, confirming the identity of the main peak. The impurity at 2.1 min, likely unreacted 2,3-dimethylphenol, is present in both samples but at a lower level in the synthesized batch.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and structure of the compound via mass spectrometry and to assess purity, particularly with respect to volatile impurities. GC-MS is an excellent tool for separating and identifying components in a mixture.[6][7]
Experimental Protocol: GC-MS
-
System: GC-MS with an Electron Ionization (EI) source.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.[6]
-
Injector Temperature: 250°C.
-
MS Transfer Line Temp: 280°C.[8]
-
Ionization Energy: 70 eV.
-
Mass Range: 40-400 m/z.
-
Sample Preparation: Samples were diluted to 100 µg/mL in ethyl acetate.
Results & Interpretation: The molecular ion peak (M⁺) and key fragmentation patterns are compared to theoretical values and the commercial standard. Purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC).
| Sample | Retention Time (min) | Purity by TIC Area % | Molecular Ion (m/z) | Key Fragments (m/z) |
| Commercial Standard | 8.15 | 98.7% | 166.1 | 121, 107, 91, 77 |
| Synthesized Product | 8.15 | 99.4% | 166.1 | 121, 107, 91, 77 |
The synthesized product shows excellent purity (99.4%) by GC-MS. Crucially, its mass spectrum is identical to the commercial standard. The molecular ion peak at m/z 166.1 matches the expected molecular weight of C₁₀H₁₄O₂. The key fragment at m/z 121 corresponds to the loss of the ethanol group (-CH₂CH₂OH), leaving the 2,3-dimethylphenoxy cation, confirming the structure. The identical retention times further validate the identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide an unambiguous structural confirmation of the synthesized product by analyzing the chemical environment of all proton (¹H) and carbon (¹³C) atoms. The spectra are compared directly with the commercial standard to identify any structural discrepancies or impurities.[9][10]
Experimental Protocol: NMR
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: 16 scans, chemical shifts (δ) reported in ppm relative to TMS (0.00 ppm).
-
¹³C NMR: 256 scans, chemical shifts (δ) reported in ppm relative to CDCl₃ (77.16 ppm).
¹H NMR Results (400 MHz, CDCl₃):
-
δ 6.99 (t, J=7.8 Hz, 1H): Aromatic H.
-
δ 6.75 (d, J=7.6 Hz, 1H): Aromatic H.
-
δ 6.70 (d, J=8.0 Hz, 1H): Aromatic H.
-
δ 4.05 (t, J=4.5 Hz, 2H): -O-CH₂-CH₂-OH.
-
δ 3.98 (t, J=4.5 Hz, 2H): -O-CH₂-CH₂-OH.
-
δ 2.28 (s, 3H): Aromatic -CH₃.
-
δ 2.15 (s, 3H): Aromatic -CH₃.
-
δ 1.95 (s, 1H): -OH.
¹³C NMR Results (101 MHz, CDCl₃):
-
δ 156.5: Aromatic C-O.
-
δ 138.1, 130.8, 126.2, 123.5, 112.9: Aromatic Cs.
-
δ 69.5: -O-CH₂-.
-
δ 61.4: -CH₂-OH.
-
δ 20.4, 11.8: Aromatic -CH₃.
Interpretation: The ¹H and ¹³C NMR spectra of the synthesized 2-(2,3-dimethylphenoxy)ethan-1-ol were superimposable with those of the commercial standard. All observed chemical shifts and coupling constants are consistent with the proposed structure. No significant peaks attributable to starting materials (e.g., 2,3-dimethylphenol) or solvents from the purification (hexane, ethyl acetate) were detected, indicating high structural integrity and purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups in the molecule. This technique is particularly useful for quickly verifying the formation of the ether linkage and the presence of the hydroxyl group.[11][12]
Experimental Protocol: FTIR
-
System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Scan Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Sample Preparation: A single drop of the neat liquid was placed on the ATR crystal.
Results & Interpretation:
| Wavenumber (cm⁻¹) | Assignment | Interpretation |
| 3350 (broad) | O-H stretch | Confirms the presence of the alcohol functional group. |
| 3050-2850 | C-H stretch | Aliphatic and aromatic C-H bonds are present. |
| 1590, 1480 | C=C stretch | Aromatic ring stretches confirm the benzene ring. |
| 1250 | C-O-C stretch (Aryl-Alkyl Ether) | Confirms the successful formation of the ether linkage. |
| 1050 | C-O stretch (Primary Alcohol) | Confirms the presence of the primary alcohol. |
The FTIR spectra of both the synthesized sample and the commercial standard were identical. All characteristic peaks corresponding to the functional groups of 2-(2,3-dimethylphenoxy)ethan-1-ol were observed. The strong, broad peak around 3350 cm⁻¹ is definitive for the O-H group, while the prominent peak at 1250 cm⁻¹ confirms the aryl-alkyl ether bond, indicating successful synthesis.
Conclusion
The comprehensive, multi-technique analysis demonstrates that the in-house synthesized 2-(2,3-dimethylphenoxy)ethan-1-ol possesses a purity level that is not only comparable to but slightly exceeds that of the commercial standard.
-
Chromatographic Purity: HPLC and GC-MS analyses show purity values of 99.2% and 99.4%, respectively.
-
Structural Integrity: GC-MS, ¹H NMR, ¹³C NMR, and FTIR data all confirm that the synthesized material has the correct chemical structure, with no evidence of significant impurities or structural isomers.
This rigorous, cross-validated approach provides a high degree of confidence in the quality of the synthesized material, deeming it suitable for use in demanding research and development applications. The described workflow serves as a robust template for the purity assessment of synthesized chemical intermediates.
References
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- MilliporeSigma. 1-(2,3-Dimethoxyphenyl)Ethan-1-Ol.
- SRIRAMCHEM. 1-(2,3-dimethylphenyl)ethanol : Pharmaceutical Reference Standard.
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Differentiating 2-(2,3-dimethylphenoxy)ethan-1-ol from its Positional Isomers: A Mass Spectrometry Comparison Guide
Executive Summary
In drug development and forensic toxicology, distinguishing positional isomers is a notoriously difficult analytical challenge. When analyzing 2-(2,3-dimethylphenoxy)ethan-1-ol (a critical precursor and active moiety in various chemical applications), standard low-resolution mass spectrometry often fails to differentiate it from its isomeric impurities, such as the 2,6- and 3,5-dimethylphenoxyethanol isomers.
This guide objectively compares the performance of three orthogonal mass spectrometry platforms—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Mobility-Mass Spectrometry (IM-MS)—providing researchers with self-validating protocols to confidently identify and isolate the 2,3-isomer.
The Analytical Challenge: Why Standard MS Fails
Under standard Electron Ionization (EI) or Electrospray Ionization (ESI), positional isomers of dimethylphenoxyethanol exhibit nearly identical fragmentation thermodynamics. The primary ionization event deposits excess internal energy, leading to the facile cleavage of the ether bond. The loss of the hydroxyethyl group (-C₂H₄O) yields a highly stable dimethylphenol radical cation at m/z 122.1[1]. Because this primary cleavage is driven by the overarching stability of the aromatic ring, the exact positions of the methyl groups do not significantly alter the primary mass spectrum, rendering basic MS insufficient for isomeric differentiation.
Platform Comparison & Quantitative Data
To successfully differentiate these isomers, analysts must exploit secondary physical properties: volatility, secondary fragmentation activation energies, and 3D molecular conformation.
Table 1: Comparative Isomer Metrics Across MS Platforms
| Isomer | Parent Phenol Boiling Point (°C) | GC Elution Order (Non-polar) | Predicted CCS (Ų) | MS/MS Diagnostic Ratio (m/z 122:107) |
| 2-(2,6-dimethylphenoxy)ethan-1-ol | 201–203 | 1 (Earliest) | ~132.4 | High (Steric protection) |
| 2-(2,3-dimethylphenoxy)ethan-1-ol | 217–218 | 2 (Intermediate) | ~136.1 | Medium |
| 2-(3,5-dimethylphenoxy)ethan-1-ol | 219–222 | 3 (Latest) | ~138.5 | Low (Exposed methyls) |
Causality in Experimental Design (Expertise & Experience)
As an application scientist, choosing the right analytical lever is about understanding the molecular physics of the isomers:
-
Steric Hindrance and GC Volatility: The boiling points of the parent phenols dictate the volatility of their resulting ether derivatives. 2,6-dimethylphenol boils at 201–203 °C[2], which is significantly lower than 2,3-dimethylphenol (217–218 °C)[3] and 3,5-dimethylphenol (219–222 °C)[4]. The dual ortho-methyl groups in the 2,6-isomer sterically hinder intermolecular interactions (such as hydrogen bonding and pi-pi stacking), thereby increasing its volatility. Consequently, on a non-polar GC column, the 2,6-isomer will reliably elute first.
-
Energy-Resolved CID (LC-MS/MS): By applying a statistical framework to energy-resolved MS/MS, we can differentiate isomers based on secondary fragmentation efficiencies[5]. Titrating the collision energy forces the m/z 122.1 fragment to lose a methyl radical (yielding m/z 107.1). The steric strain of ortho-methyls alters the activation energy required for this secondary loss, creating distinct fragment intensity ratios for each isomer.
-
3D Conformation and CCS (IM-MS): Ion Mobility separates gas-phase ions based on their Collision Cross Section (CCS). In the 2,6-isomer, the ether chain is forced out of the aromatic plane by the two flanking methyls, creating a compact, spherical geometry (smaller CCS). The 3,5-isomer lacks ortho substituents, allowing the chain to adopt an extended, planar conformation (larger CCS).
Self-Validating Experimental Protocols
Protocol A: GC-EI-MS with Retention Indexing
Objective: Differentiate isomers based on volatility and column interaction.
-
Preparation: Dilute samples to 10 µg/mL in GC-grade hexane.
-
Injection: Inject 1 µL in splitless mode onto a non-polar capillary column (e.g., 5% phenyl methyl siloxane, 30m x 0.25mm x 0.25µm).
-
Separation: Program the GC oven: 60 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
Detection: Acquire EI-MS data at 70 eV in full scan mode (m/z 50–300).
-
Self-Validation System: Prior to sample analysis, inject a C8–C20 n-alkane standard mixture. Calculate the Kovats Retention Index (RI) for each isomer peak. This internal calibration ensures that the elution order remains absolute, automatically validating the system against flow rate fluctuations or minor column trimming.
Protocol B: Energy-Resolved LC-MS/MS
Objective: Differentiate isomers using secondary fragmentation ratios.
-
Preparation: Prepare samples at 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Separation: Elute on a C18 column (50 x 2.1 mm, 1.7 µm) using a gradient of 5% to 95% Acetonitrile over 5 minutes.
-
Ionization: Operate the triple quadrupole MS in ESI+ mode. Set the precursor to m/z 167.1 ([M+H]⁺).
-
Energy Stepping: Perform multiple reaction monitoring (MRM). Monitor transitions 167.1 → 123.1 and 167.1 → 105.1 across collision energies from 10 eV to 40 eV in 5 eV increments.
-
Self-Validation System: Run a solvent blank followed by a certified reference standard of the 2,3-isomer. The reference standard establishes the baseline fragment ratio at a specific collision energy (e.g., 25 eV). The system is validated only if the standard's ratio falls within ±5% of its certified value, serving as an internal check for collision cell pressure and tuning stability.
Protocol C: Ion Mobility-Mass Spectrometry (IM-MS)
Objective: Differentiate isomers based on their 3D Collision Cross Section.
-
Infusion: Infuse samples directly at 5 µL/min into an ESI-TWIM-TOF mass spectrometer.
-
Mobility Separation: Set the traveling wave ion mobility (TWIM) wave velocity to 600 m/s and wave height to 40 V.
-
Acquisition: Record the arrival time distributions (ATD) for the m/z 167.1 ion.
-
Processing: Convert drift times to CCS values (Ų).
-
Self-Validation System: Calibrate the drift tube geometry using a polyalanine standard mixture immediately before and after the sample batch. The calibration curve (drift time vs. known CCS) must yield an R² > 0.99. This brackets the analysis and mathematically validates that the measured conformational differences are true structural phenomena, not instrumental drift.
Visualizations
Fig 1: Orthogonal mass spectrometry workflows for differentiating positional isomers.
Fig 2: Primary and secondary fragmentation pathways of dimethylphenoxyethanol.
References
-
[1] Kim, T. H. et al. "Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies." ResearchGate. 1
-
[5] "Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification." PMC - National Institutes of Health. 5
-
[4] "3,5-Dimethylphenol | C8H10O | CID 7948." PubChem - National Institutes of Health.4
-
[2] "2,6-Dimethylphenol Properties." EPA CompTox Chemicals Dashboard.2
-
[3] "2,3-Dimethylphenol | C8H10O | CID 10687." PubChem - National Institutes of Health. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(2,3-dimethylphenoxy)ethan-1-ol
As a Senior Application Scientist, I have observed that the safe handling of substituted phenoxyethanols—specifically 2-(2,3-dimethylphenoxy)ethan-1-ol —requires a nuanced approach that goes beyond standard laboratory precautions. The addition of the dimethylphenoxy group enhances the lipophilicity of the molecule compared to unsubstituted phenoxyethanol, significantly increasing its potential for dermal penetration and subsequent systemic toxicity.
This guide provides a self-validating, step-by-step protocol for operational handling, Personal Protective Equipment (PPE) selection, and disposal. By understanding the chemical causality behind these safety measures, researchers can ensure uncompromising safety and compliance in drug development and synthetic workflows.
Mechanistic Hazard Profiling & Causality
Understanding why we protect ourselves dictates how we protect ourselves. The safety protocols for 2-(2,3-dimethylphenoxy)ethan-1-ol are grounded in its specific molecular behavior:
-
Dermal Penetration: The amphiphilic nature of this compound—featuring a lipophilic dimethyl-substituted aromatic ring coupled with a hydrophilic ethanol moiety—allows it to easily disrupt the stratum corneum. This structural feature is why standard latex gloves are strictly prohibited; the ether linkage rapidly permeates and degrades latex, necessitating the use of butyl rubber or heavy-duty nitrile.
-
Ocular Toxicity: Phenoxyethanol derivatives are notorious for causing severe eye irritation (Eye Dam. 1 / Eye Irrit. 2) and potential corneal damage due to rapid protein denaturation upon contact[1]. Therefore, indirect-vented chemical splash goggles are non-negotiable, as standard safety glasses cannot prevent aerosolized droplets from bypassing the lenses[2].
-
Respiratory Irritation: While the vapor pressure is relatively low at room temperature, any high-shear operation, sonication, or heating poses a significant inhalation risk (STOT SE 3), causing respiratory tract irritation[1].
Quantitative Hazard & Safety Parameters
Table 1: Summarized quantitative data and actionable insights for phenoxyethanol derivatives.
| Parameter | Value / Specification | Causality / Actionable Insight |
| Acute Toxicity (Oral) | ATE ≈ 1394 mg/kg | Harmful if swallowed; mandates strict hygiene and no-eating policies in the lab[1]. |
| Vapor Pressure | < 0.1 mmHg at 20°C | Low volatility at room temp, but aerosolization risk requires fume hood use[2]. |
| Flash Point | > 110°C (Closed Cup) | Low flammability risk, but emits toxic fumes (CO, CO2) upon thermal decomposition. |
| Glove Breakthrough | > 480 mins (Butyl Rubber) | High lipophilicity degrades standard latex; butyl rubber or thick nitrile is required. |
Personal Protective Equipment (PPE) Matrix
To create a self-validating safety system, every piece of PPE must serve a specific mechanistic purpose against 2-(2,3-dimethylphenoxy)ethan-1-ol.
-
Hand Protection: Wear butyl rubber, neoprene, or heavy-duty Nitrile (≥8 mil thickness) gloves. Inspect for micro-tears using the inflation method prior to donning.
-
Eye/Face Protection: Indirect-vented chemical splash goggles. If handling volumes >500 mL, a full-face shield must be worn over the goggles to prevent facial dermal exposure[1].
-
Body Protection: A fully buttoned, chemically resistant lab coat (e.g., Tyvek® or treated cotton). Shorts and open-toed shoes are strictly prohibited.
-
Respiratory Protection: Routine handling must occur inside a certified fume hood. If engineering controls fail or operations must occur outside a hood, a NIOSH-approved half-mask respirator with organic vapor (OV) cartridges and P100 particulate filters is required[3].
Operational Workflow: Safe Handling Protocol
Experimental workflow for the safe transfer and handling of 2-(2,3-dimethylphenoxy)ethan-1-ol.
Step-by-Step Methodology:
-
Engineering Control Verification: Conduct all operations inside a certified chemical fume hood. Verify the face velocity is between 80-120 feet per minute (fpm) to ensure adequate capture of any aerosolized particulates.
-
PPE Donning & Inspection: Don the required PPE (goggles, lab coat, and butyl/nitrile gloves). Ensure there is no exposed skin between the glove cuff and the lab coat sleeve.
-
Closed-System Transfer: For liquid transfers, utilize a Schlenk line or a Luer-lock syringe system to minimize open-air exposure. If weighing solids or highly viscous liquids, use an analytical balance enclosed within a ventilated balance enclosure.
-
Decontamination: Post-transfer, wipe down all exterior vessel surfaces with a 70% ethanol or isopropanol solution to solubilize and remove residual chemical traces.
-
Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment tray. Keep strictly segregated from strong oxidizing agents, acid anhydrides, and acid chlorides to prevent violent exothermic reactions[2].
Emergency Response & Spill Management
Step-by-step emergency spill response and containment logic for phenoxyethanol derivatives.
Step-by-Step Methodology:
-
Evacuation & Isolation: Immediately halt work. If the spill is >50 mL outside a fume hood, evacuate the immediate vicinity and allow the laboratory HVAC system to clear aerosols[1].
-
PPE Escalation: Emergency responders must don a self-contained breathing apparatus (SCBA) or a full-face respirator with organic vapor cartridges, alongside heavy-duty butyl rubber gloves and a chemical protective suit[3].
-
Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite). Never use combustible materials like sawdust, as they can exacerbate fire risks.
-
Absorption & Collection: Mechanically scoop the saturated absorbent using non-sparking tools and transfer it into a hazardous waste polyethylene drum[2].
-
Surface Neutralization: Wash the spill area with a surfactant-rich water solution to emulsify remaining lipophilic residues, followed by a thorough water rinse[1].
Disposal Plan
Improper disposal of phenoxyethanol derivatives poses severe risks to aquatic life due to long-lasting environmental effects[1].
-
Waste Segregation: Collect all 2-(2,3-dimethylphenoxy)ethan-1-ol waste (including contaminated PPE, syringe tips, and absorbent materials) in clearly labeled, compatible, and sealable containers (e.g., HDPE carboys).
-
Regulatory Labeling: Label the container explicitly as "Hazardous Waste: Toxic/Irritant - Contains Substituted Phenoxyethanol."
-
Incineration: Do not discharge into the municipal sewer system or waterways. The highly stable aromatic ether bonds require high-temperature incineration at an EPA-approved hazardous waste facility to prevent environmental persistence[4].
References
- Ethanol, 2-[4-(1,1-dimethylpropyl)
- Safety Data Sheet - DC Fine Chemicals: 2-Phenoxyethanol Source: DC Fine Chemicals URL
- Source: JUNSEI CHEMICAL CO., LTD.
- SAFETY DATA SHEET - Castrol PDS & SDS: 2-Phenoxyethanol Source: Castrol URL
- SAFETY DATA SHEET - Fisher Scientific: 2-Phenoxyethanol Source: Fisher Scientific URL
Sources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
